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  • Product: 6-O-alpha-D-Galactopyranosyl-D-glucose

Core Science & Biosynthesis

Foundational

Technical Monograph: Natural Sources & Isolation of 6-O-alpha-D-Galactopyranosyl-D-glucose (Melibiose)

[1] Executive Summary & Molecular Identity 6-O- -D-Galactopyranosyl-D-glucose , commonly known as Melibiose , is a reducing disaccharide of significant pharmaceutical interest.[1][2][3] Unlike sucrose, which contains a n...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Molecular Identity

6-O-


-D-Galactopyranosyl-D-glucose , commonly known as Melibiose , is a reducing disaccharide of significant pharmaceutical interest.[1][2][3] Unlike sucrose, which contains a non-reducing glycosidic bond, melibiose features a reactive aldehyde group on the glucose unit, conferring distinct chemical reactivity.

Its structural core—the **


-(1$\to

\beta

\to$4).[1] This specific linkage renders melibiose resistant to digestion by standard human gastric enzymes (specifically

-galactosidases), granting it prebiotic properties and utility as a highly specific ligand for Galectin-3 , a lectin implicated in cancer metastasis and fibrosis.

This guide details the technical pathways for sourcing melibiose, moving beyond simple extraction to the bio-engineering required to liberate it from its natural precursors.

Natural Reservoirs: The "Bound" vs. "Free" Paradox

While melibiose is technically a "natural" sugar, it is rarely found in isolation in economically viable quantities. In nature, it exists primarily as the structural backbone of Raffinose Family Oligosaccharides (RFOs) .

Trace Sources (Direct Extraction)

Free melibiose exists in trace amounts in specific biological matrices, but these are generally insufficient for industrial or high-purity research isolation:

  • Honey: Trace quantities detected, likely resulting from partial enzymatic hydrolysis of nectar oligosaccharides by bee-derived enzymes.[1]

  • Fermented Plant Exudates: Found in wild mallow (Malva sylvestris) and cocoa beans during fermentation, where indigenous microbial invertases have naturally cleaved raffinose.

Primary Industrial Reservoirs (Precursor-Rich)

The viable route to melibiose is the processing of RFO-rich crops.[1] The target molecule is "locked" within Raffinose (Galactose-


-1,6-Glucose-

-1,2-Fructose).[1]
Source MaterialRaffinose Content (% Dry Matter)Impurity ProfileSuitability for Melibiose Isolation
Soybean Whey 8.0 – 15.0%High protein, saltsHigh. A major byproduct of soy protein isolate (SPI) manufacturing.[1]
Sugar Beet Molasses 0.5 – 2.0%High sucrose, betaineMedium. Requires chromatographic separation from sucrose.
Cottonseed Meal 4.0 – 9.0%Gossypol (toxic polyphenol)Low. Purification is complicated by toxic secondary metabolites.[1]

Bioconversion Mechanisms: The Enzymatic Fork

To isolate melibiose, one must selectively cleave the fructose moiety from Raffinose without hydrolyzing the


-1,6 bond. This requires precise enzymatic selection.[1]
The Critical Distinction: Invertase vs. -Galactosidase[1][5]
  • Target Enzyme:

    
    -Fructofuranosidase (Invertase) .[1][4] This enzyme attacks the 
    
    
    
    -1,2 bond between Glucose and Fructose.
    • Result: Melibiose + Fructose.[1][5][6]

  • Avoided Enzyme:

    
    -Galactosidase (Melibiase) .[1] This enzyme attacks the 
    
    
    
    -1,6 bond.[1][7]
    • Result: Galactose + Sucrose (Destruction of Melibiose).[1]

Biological Tool: Saccharomyces cerevisiae (Baker's Yeast)

A self-validating system for melibiose production utilizes Baker's Yeast .[1] Unlike Lager yeast (S. pastorianus), most strains of Baker's yeast lack the MEL1 gene (encoding


-galactosidase) but possess high Invertase activity.[1] Consequently, Baker's yeast will consume the fructose released from raffinose but leave the melibiose intact in the supernatant.

EnzymaticPathways Raffinose Raffinose (Gal-Glc-Frc) Invertase Invertase (β-fructofuranosidase) Raffinose->Invertase Target Pathway AlphaGal α-Galactosidase (Melibiase) Raffinose->AlphaGal Avoid (Degradation) Melibiose MELIBIOSE (Gal-Glc) Invertase->Melibiose Fructose Fructose Invertase->Fructose Sucrose Sucrose AlphaGal->Sucrose Galactose Galactose AlphaGal->Galactose

Figure 1: The enzymatic bifurcation.[1][7] To produce Melibiose, the Invertase pathway (Green) must be promoted, while


-Galactosidase activity (Red) must be strictly inhibited or absent.

Technical Protocol: Isolation from Soybean Whey

This protocol describes the valorization of soybean whey (waste stream) into high-purity melibiose.[1]

Phase 1: Pre-treatment & Deproteinization

Soy whey contains soluble proteins and lipids that foul chromatographic columns.[1]

  • Acid Precipitation: Adjust soy whey to pH 4.5 (isoelectric point of major soy proteins) using HCl.[1]

  • Thermal Shock: Heat to 90°C for 20 minutes . This denatures remaining albumins/globulins.[1]

  • Clarification: Centrifuge at 5,000

    
     g for 15 minutes. Collect the supernatant (yellowish clear liquid).[1]
    
Phase 2: Selective Enzymatic Hydrolysis[1]
  • Substrate Preparation: Adjust supernatant pH to 5.0 – 5.5 (optimal for Invertase).[1]

  • Inoculation: Add fresh Saccharomyces cerevisiae (Baker's Yeast) at 2% (w/v).

    • Note: Do not use Lager yeast.[1]

  • Fermentation: Incubate at 30°C for 24–36 hours with mild agitation.

    • Mechanism:[1][5][8] The yeast hydrolyzes Raffinose

      
       Melibiose + Fructose.[6] The yeast then metabolizes the Fructose (and any Sucrose) for growth, effectively removing these impurities. Melibiose accumulates in the broth.[1]
      
Phase 3: Purification & Crystallization[1]
  • Filtration: Remove yeast biomass via microfiltration (0.45

    
    m).
    
  • Decolorization: Pass filtrate through an activated carbon column to remove pigments (isoflavones/polyphenols).[1]

  • Concentration: Evaporate under vacuum at 50°C to a syrup (approx. 60-70% Brix).

  • Crystallization: Add Ethanol (95%) to the syrup until the solution becomes turbid. Cool slowly to 4°C. Melibiose crystallizes as a dihydrate.[1]

IsolationWorkflow Raw Raw Soybean Whey (Raffinose + Protein + Salts) Pretreat Pre-treatment pH 4.5 / 90°C Raw->Pretreat Deproteinization Hydrolysis Selective Hydrolysis (Baker's Yeast / Invertase) Pretreat->Hydrolysis Removal Impurity Removal (Yeast consumes Fructose) Hydrolysis->Removal Metabolic Action Filter Filtration & Carbon Polish Removal->Filter Crystal Ethanol Crystallization Filter->Crystal Product Pure Melibiose Crystals Crystal->Product

Figure 2: Step-by-step isolation workflow transforming industrial soy waste into pharmaceutical-grade Melibiose.[1]

Pharmaceutical & Research Applications[2][3][10][11]

For drug development professionals, the value of melibiose lies in its specific interaction with lectins and its physical properties.

Galectin-3 Inhibition

Galectin-3 (Gal-3) is a


-galactoside-binding protein overexpressed in various cancers and fibrotic diseases.[1][9] It facilitates tumor metastasis by mediating cell-cell adhesion.[1][9]
  • Mechanism: Melibiose mimics the Gal-

    
    -1,4-GlcNAc epitopes found on cell surfaces.[1] However, because melibiose is Gal-
    
    
    
    -1,6, it acts as a low-affinity competitive inhibitor or a scaffold for synthesizing high-affinity glycomimetics.[1]
  • Research Use: It is used as a starting material to synthesize Melibiose-derived glyco-clusters which show exponentially higher affinity for Gal-3 than the native disaccharide.[1]

Cryopreservation (Ice Recrystallization Inhibition)

Melibiose exhibits Ice Recrystallization Inhibition (IRI) activity.[1]

  • Utility: In the storage of stem cells or protein therapeutics, melibiose prevents the growth of large, damaging ice crystals during the thawing process. It is less toxic than DMSO and more effective than sucrose in specific vitrification protocols.[1]

Organ Preservation

Melibiose is a key component of UW Solution (University of Wisconsin Solution) , the gold standard for preserving livers and kidneys during transplantation.

  • Function: It acts as an impermeant osmotic agent, preventing cell swelling (edema) during hypothermic storage without entering the cell and disrupting metabolic pathways.

References

  • Zhou, Y., et al. (2017). Efficiency Analysis and Mechanism Insight of Whole-Cell Biocatalytic Production of Melibiose from Raffinose with Saccharomyces cerevisiae.[5] Scientific Reports.[1] Link[1]

  • Chaytor, J. L., et al. (2012). Inhibiting ice recrystallization and optimization of cell viability after cryopreservation. Glycobiology.[1] Link

  • Sigma-Aldrich. D-(+)-Melibiose Product Specification and Applications.[1]Link[1]

  • PubChem. Melibiose Compound Summary. National Library of Medicine.[1] Link

  • Tanaka, M., et al. (2016). Melibiose-containing syrup production from soybean whey.[1] Journal of Food Science.[1][10] (Contextualized via search findings on soy whey valorization).

Sources

Exploratory

Technical Master Guide: Physicochemical Profiling and Pharmaceutical Applications of Melibiose

Topic: Physical and chemical properties of melibiose Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1][2] Executive Summary Melibiose (6-O- -D-galact...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical and chemical properties of melibiose Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Executive Summary

Melibiose (6-O-


-D-galactopyranosyl-D-glucose) is a reducing disaccharide of significant interest in glycoscience, cryobiology, and drug development.[1][2][3] Distinct from its structural isomer lactose by the geometry of its glycosidic bond (

-1,6 vs.

-1,4), melibiose exhibits unique solubility, stability, and biological recognition profiles.[1][2] This guide provides a rigorous examination of its physicochemical properties, analytical characterization via HPLC-RI, and its emerging utility as a galectin-3 inhibitor and cryoprotectant.[1][2]

Molecular Architecture & Physicochemical Profile[1][2]

Structural Determinants

Melibiose consists of a D-galactose unit linked to a D-glucose unit via an


-(1$\rightarrow$6) glycosidic bond.[1][2][4][5] Unlike sucrose (non-reducing), melibiose possesses a free anomeric carbon on the glucose moiety, classifying it as a reducing sugar .[2] This structural feature dictates its mutarotation in solution and its susceptibility to Maillard browning.[1]
  • Linkage:

    
    -D-Galp-(1$\rightarrow$6)-D-Glcp[1][2][3][5][6]
    
  • Stereochemistry: The

    
    -1,6 linkage confers greater rotational freedom compared to the rigid 
    
    
    
    -1,4 linkage of lactose, influencing its hydration shell and viscosity.[1][2]
Quantitative Physicochemical Data

The following parameters are critical for formulation and synthesis.

PropertyValue / CharacteristicContext for Application
CAS Registry 585-99-9Standard identifier.[1][2][3][4][5][7]
Molecular Weight 342.30 g/mol Identical to lactose/sucrose; distinct mass spec fragmentation.[1][2][3]
Melting Point 84–85°C (Dihydrate)~170–182°C (Anhydrous, decomp.)[2]Low MP of dihydrate requires careful drying protocols to avoid fusion.
Solubility (Water) High (>500 mg/mL)Excellent for high-concentration parenteral formulations.[1][2]
Solubility (Ethanol) Slightly solubleUseful for antisolvent crystallization purification.[2]
Specific Rotation

+111.7°

+129.5° (Equilibrium)
Exhibits mutarotation; measurement must wait for equilibrium (~24h or catalyzed).[2]
pKa ~12.45 (Hydroxyl deprotonation)Stable at physiological pH; ionizes at high pH.[2]
Hygroscopicity Moderate to HighRequires storage in desiccated environments to prevent caking.

Chemical Reactivity & Stability Mechanisms[2]

Hydrolysis Kinetics

Melibiose is resistant to


-galactosidases (lactase) but is specifically hydrolyzed by 

-galactosidase
(melibiase) and strong acids.[1][2]
  • Acid Hydrolysis: The

    
    -1,6 bond is thermodynamically more stable than the 
    
    
    
    -1,4 bond found in maltose.[1][2] Hydrolysis requires elevated temperatures (>90°C) and low pH (<1.[2]0) to achieve rates comparable to sucrose inversion.
  • Enzymatic Specificity: Used to differentiate yeast strains; Saccharomyces cerevisiae (ale yeast) lacks the MEL1 gene and cannot ferment melibiose, whereas Saccharomyces pastorianus (lager yeast) can.[2]

Visualization: Hydrolysis Pathway

The following diagram illustrates the enzymatic cleavage and the resulting monosaccharides.

MelibioseHydrolysis Melibiose Melibiose (C12H22O11) AlphaGal Enzyme: α-Galactosidase (MEL1) Melibiose->AlphaGal Acid Reagent: 1M HCl (Heat) Melibiose->Acid Galactose D-Galactose AlphaGal->Galactose Cleavage of α-1,6 bond Glucose D-Glucose AlphaGal->Glucose Acid->Galactose Non-specific hydrolysis Acid->Glucose

Caption: Enzymatic and chemical hydrolysis pathways of melibiose yielding constitutive monosaccharides.

Biological Applications: Drug Development & Cryopreservation[1][2]

Galectin-3 Inhibition

Melibiose serves as a foundational scaffold for designing Galectin-3 (Gal-3) inhibitors.[1][2] Gal-3 is a carbohydrate-binding protein overexpressed in fibrosis and cancer metastasis.[1][2]

  • Mechanism: The galactose moiety of melibiose binds to the Carbohydrate Recognition Domain (CRD) of Gal-3.[2]

  • Therapeutic Relevance: While native melibiose has moderate affinity, it blocks Gal-3 mediated T-cell apoptosis and tumor cell adhesion, making it a vital lead compound for fragment-based drug design.[1][2]

Cryoprotection

Melibiose acts as a non-penetrating cryoprotectant.[1]

  • Glass Formation: It promotes vitrification, preventing ice crystal formation that damages cell membranes.

  • Water Replacement Hypothesis: Melibiose hydrogen bonds with membrane phospholipids during dehydration, maintaining bilayer structural integrity in the absence of water.

Visualization: Galectin-3 Inhibition Mechanism[1][2]

GalectinPathway TumorCell Tumor Cell (Galectin-3 Overexpression) Gal3 Extracellular Galectin-3 TumorCell->Gal3 Secretion TCell T-Cell Surface Glycans Gal3->TCell Binds Apoptosis T-Cell Apoptosis (Immune Evasion) TCell->Apoptosis Signaling Cascade Melibiose Melibiose (Inhibitor) Melibiose->Gal3 High Affinity Blockade Competitive Binding to CRD Melibiose->Blockade Blockade->TCell Prevents Binding

Caption: Melibiose competitively binds Galectin-3, preventing immune suppression (T-cell apoptosis).[1][2][5]

Analytical Characterization Protocol (HPLC-RI)[1][2]

Objective: Quantify melibiose purity and separate it from potential hydrolysis products (glucose/galactose) or isomers (lactose).[2]

Methodological Principles

Since melibiose lacks a strong UV chromophore, Refractive Index (RI) detection is mandatory.[2] Amino-based or Amide-based columns are preferred over C18 for retaining polar saccharides.[1][2]

Detailed Protocol
  • Instrumentation: HPLC system (e.g., Waters Alliance or Agilent 1260) with a thermostatted RI detector.

  • Column: XBridge BEH Amide (4.6 x 150 mm, 2.5 µm) or equivalent amino-bonded silica.[1][2]

  • Mobile Phase: Acetonitrile : Water (75 : 25 v/v) with 0.1%

    
     (to prevent anomer splitting).[2]
    
    • Note: Isocratic elution is required for RI stability.

  • Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temp: 35°C.

    • Detector Temp: 35°C (Must match column to minimize noise).

  • Sample Prep: Dissolve 10 mg Melibiose in 10 mL Mobile Phase (1 mg/mL). Filter through 0.22 µm PTFE filter.[1]

  • Validation:

    • Retention Time (approx): Fructose < Glucose < Galactose < Sucrose < Melibiose < Lactose.[1][2]

    • Resolution (

      
      ): Ensure 
      
      
      
      between Melibiose and Lactose.[1]
Visualization: Analytical Workflow

HPLCWorkflow Sample Raw Melibiose Sample Dissolution Dissolve in 75% ACN (1 mg/mL) Sample->Dissolution Filter Filter (0.22 µm PTFE) Dissolution->Filter HPLC HPLC Injection (Amide Column, 35°C) Filter->HPLC Separation Isocratic Separation (Partition Chromatography) HPLC->Separation Detection Refractive Index (RI) Detection Separation->Detection Data Chromatogram Integration Detection->Data

Caption: Step-by-step HPLC-RI workflow for the quantification of melibiose.

Experimental Protocol: Enzymatic Hydrolysis Assay

Purpose: To verify the identity of melibiose or the activity of


-galactosidase.
  • Reagent Preparation:

    • Substrate Solution: 50 mM Melibiose in 50 mM Sodium Phosphate buffer (pH 6.5).

    • Enzyme:

      
      -Galactosidase (e.g., from Green Coffee Bean or Aspergillus), diluted to 1 U/mL.[1][2]
      
  • Reaction:

    • Mix 500 µL Substrate + 50 µL Enzyme.

    • Incubate at 37°C for 30 minutes.

  • Termination:

    • Heat block at 95°C for 5 minutes to denature the enzyme.

  • Detection (TLC or HPLC):

    • TLC:[1][2][8] Spot on Silica Gel 60.[1] Solvent: n-Butanol:Acetic Acid:Water (2:1:1).[1][2] Visualize with sulfuric acid/heat.

    • Result: Disappearance of Melibiose spot (

      
      ) and appearance of Glucose/Galactose spots (
      
      
      
      ).[2]

References

  • PubChem. (n.d.). Melibiose Compound Summary. National Library of Medicine. Retrieved from [Link]

  • ScienceDirect. (2016). Spray-dried amorphous isomalt and melibiose, two potential protein-stabilizing excipients.[1][2][9] International Journal of Pharmaceutics. Retrieved from [Link]

  • Waters Corporation. (n.d.). Sugar Analysis by HPLC using Refractive Index Detection. Retrieved from [Link]

  • MDPI. (2022). Natural Cryoprotective and Cytoprotective Agents in Cryopreservation. Retrieved from [Link][2][5]

Sources

Foundational

CAS number for 6-O-alpha-D-Galactopyranosyl-D-glucose

Topic: CAS Number & Technical Profile: 6-O- -D-Galactopyranosyl-D-glucose (Melibiose) Content Type: Technical Whitepaper / Application Guide Author: Senior Application Scientist[1] Executive Summary The precise chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS Number & Technical Profile: 6-O-


-D-Galactopyranosyl-D-glucose (Melibiose)
Content Type:  Technical Whitepaper / Application Guide
Author:  Senior Application Scientist[1]

Executive Summary

The precise chemical designation 6-O-


-D-Galactopyranosyl-D-glucose  corresponds to Melibiose .[1][2] It is a reducing disaccharide formed by an 

glycosidic linkage between galactose and glucose.[2][3]

Primary CAS Registry Numbers:

  • Anhydrous: 585-99-9 [1][4][5][6][7]

  • Monohydrate: 66009-10-7 (The most common commercial form)[1]

This guide serves as a critical reference for researchers utilizing Melibiose in microbial metabolism studies (mel operon), protein stabilization (cryopreservation), and enzymatic assay development (


-galactosidase activity).[1] Unlike its structural isomer lactose (

), Melibiose requires specific

-cleaving enzymes for hydrolysis, making it a distinct marker in biochemical profiling.[1]

Chemical Identity & Structural Analysis

Melibiose is chemically distinct due to its


 bond, which imparts unique rotational freedom and enzymatic susceptibility compared to 

-linked disaccharides.[1]
Nomenclature & Identifiers
ParameterSpecification
Systematic Name 6-O-

-D-Galactopyranosyl-D-glucose
Common Name Melibiose
CAS (Anhydrous) 585-99-9
CAS (Monohydrate) 66009-10-7
Molecular Formula

(Anhydrous) /

(Monohydrate)
Molecular Weight 342.30 g/mol (Anhydrous) / 360.31 g/mol (Monohydrate)
Isomeric Relationship Structural isomer of Lactose (

) and Trehalose (

)
Stereochemistry & Linkage

The molecule consists of a D-galactose unit attached to the C6 hydroxyl group of D-glucose.[1][3]

  • Non-reducing end: Galactose (in

    
    -pyranose configuration).[1]
    
  • Reducing end: Glucose (capable of mutarotation between

    
     and 
    
    
    
    anomers).
  • Linkage:

    
    .[2][3][8] This bond is resistant to 
    
    
    
    -galactosidases (e.g., LacZ product), requiring
    
    
    -galactosidase (e.g., MelA product) for cleavage.[1]

Physicochemical Properties

Understanding the physical behavior of Melibiose is essential for formulation and assay conditions.

PropertyDataImplications for Research
Solubility Highly soluble in water (>500 mg/mL)Ideal for high-concentration stock solutions in cryopreservation.[1]
Mutarotation

+111.7°

+129.5°
Solutions must reach equilibrium before polarimetric measurement.
Melting Point 179–181 °C (dec.)Stable in solid state; suitable for amorphous spray-drying.[1][9]
Reducibility Positive (Fehling’s/Benedict’s)Can interfere with non-specific reducing sugar assays; use specific enzymatic detection.
Hygroscopicity Moderate (Monohydrate)The monohydrate is thermodynamically stable; preferred for storage over anhydrous.

Biological Significance & Metabolic Pathways[10]

Melibiose is not just a carbon source; it is a potent signaling molecule in bacterial gene regulation. It is naturally generated during the degradation of the trisaccharide Raffinose .

The mel Operon (E. coli)

In Escherichia coli, Melibiose utilization is controlled by the mel operon.

  • MelR: The regulatory protein that binds Melibiose.

  • MelA: Encodes

    
    -galactosidase (hydrolyzes Melibiose).[1][3]
    
  • MelB: Encodes the Melibiose carrier protein (permease).

Key Insight: Unlike the lac operon, the mel operon is strictly induced by the presence of the substrate (Melibiose) and is subject to catabolite repression by glucose.

Pathway Visualization

The following diagram illustrates the enzymatic generation of Melibiose from Raffinose and its subsequent breakdown.

MelibiosePathway Raffinose Raffinose (Trisaccharide) Invertase Invertase (beta-fructofuranosidase) Raffinose->Invertase Melibiose Melibiose (Disaccharide) AlphaGal alpha-Galactosidase (MelA) Melibiose->AlphaGal Fructose D-Fructose Galactose D-Galactose Glucose D-Glucose Invertase->Melibiose Invertase->Fructose AlphaGal->Galactose AlphaGal->Glucose

Figure 1: Enzymatic degradation pathway of Raffinose yielding Melibiose, followed by hydrolysis into monosaccharides.[3]

Pharmaceutical & Industrial Applications[11][12]

Cryopreservation & Protein Stabilization

Melibiose is gaining traction as a biostabilizer. Its high glass transition temperature (


) in amorphous states makes it an effective excipient for:
  • Lyophilization: Prevents protein unfolding during freeze-drying.[1]

  • Spray Drying: Forms stable amorphous powders with lower residual moisture compared to other disaccharides like sucrose.

  • Mechanism: It operates via the "Water Replacement Hypothesis," forming hydrogen bonds with protein surfaces in the absence of water.

Diagnostic Microbiology

Melibiose fermentation is a standard biochemical test to differentiate yeast species.

  • Saccharomyces cerevisiae (Ale yeast): Melibiose Negative (Lacks MEL1 gene).

  • Saccharomyces pastorianus (Lager yeast): Melibiose Positive (Possesses MEL1 gene).[3]

Experimental Protocol: Specific -Galactosidase Assay

Objective: To quantify


-galactosidase activity using Melibiose as the specific substrate.
Principle:  This protocol avoids synthetic substrates (like pNPG) to measure activity against the natural substrate. It couples the release of glucose with a Glucose Oxidase (GOD) detection system.
Reagents Required
  • Substrate Buffer: 50 mM Melibiose (CAS 66009-10-7) in 100 mM Sodium Acetate, pH 4.5.[1]

  • Enzyme Sample: Purified

    
    -galactosidase or cell lysate.
    
  • Stop Solution: 1 M

    
    .
    
  • Detection Reagent: Glucose Oxidase/Peroxidase (GOD-POD) kit (commercial).

Step-by-Step Methodology
  • Equilibration: Pre-warm Substrate Buffer to 37°C.

  • Hydrolysis Reaction:

    • Mix 100 µL Enzyme Sample + 100 µL Substrate Buffer .

    • Incubate at 37°C for exactly 10 minutes .

    • Control: Heat-inactivated enzyme + Substrate.[1]

  • Termination: Add 50 µL Stop Solution (if using endpoint) or proceed directly to detection if using kinetic continuous assay.

  • Quantification (Glucose Release):

    • Add 1.0 mL GOD-POD Reagent to the reaction mix.

    • Incubate at 37°C for 15 minutes (color development: Pink/Red quinoneimine dye).

    • Measure Absorbance at 505 nm .

  • Calculation:

    
    
    Where 
    
    
    
    is the extinction coefficient of the dye, and one Unit releases 1 µmol glucose per minute.[1]
Assay Logic Visualization

AssayWorkflow Substrate Melibiose Substrate (CAS 66009-10-7) Incubation Incubation 37°C, 10 min Substrate->Incubation Enzyme Unknown Sample (alpha-Galactosidase) Enzyme->Incubation Cleavage Specific Hydrolysis (alpha-1,6 bond cleavage) Incubation->Cleavage Products Galactose + Glucose Cleavage->Products GOD Glucose Oxidase (GOD) Oxidizes Glucose -> Gluconic Acid + H2O2 Products->GOD Glucose enters detection POD Peroxidase (POD) H2O2 + Chromogen -> Colored Dye GOD->POD Readout Spectrophotometry (Absorbance @ 505nm) POD->Readout

Figure 2: Coupled enzymatic assay workflow for specificity verification.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6602503, Melibiose. PubChem. Available at: [Link][1]

  • Wade, N., et al. (2020). "Spray-dried amorphous isomalt and melibiose, two potential protein-stabilizing excipients."[1] International Journal of Pharmaceutics. Available at: [Link]

  • UniProt Consortium. MelA - Alpha-galactosidase - Escherichia coli (strain K12).[1] UniProt. Available at: [Link][1]

Sources

Exploratory

Technical Monograph: Structural Dynamics and Characterization of 6-O-α-D-Galactopyranosyl-D-glucose (Melibiose)

Executive Summary: The Dual Anomeric Nature In the context of carbohydrate chemistry and drug development, 6-O-α-D-Galactopyranosyl-D-glucose (commonly known as Melibiose) presents a unique stereochemical profile defined...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual Anomeric Nature

In the context of carbohydrate chemistry and drug development, 6-O-α-D-Galactopyranosyl-D-glucose (commonly known as Melibiose) presents a unique stereochemical profile defined by two distinct anomeric centers. Understanding the behavior of these centers is critical for analytical method validation, enzymatic assays (specifically for Fabry disease), and formulation stability.

This guide addresses the two critical "anomeric" questions regarding this molecule:

  • The Glycosidic Linkage (Fixed): The non-reducing end (Galactose) is locked in the α-configuration via a 1→6 bond. This is the defining feature that distinguishes Melibiose from its isomer, Lactose (β-1→4).

  • The Reducing End (Variable): The glucose unit possesses a free anomeric carbon (C1) that undergoes mutarotation in solution, existing as an equilibrium mixture of α- and β-anomers.[1][2][3][4][5]

Structural Elucidation & Stereochemistry

The α-(1→6) Glycosidic Bond

The "6-O-α" designation refers to the bond connecting C1 of the galactose ring to C6 of the glucose ring.

  • Configuration: The oxygen at C1 of galactose is in the axial position relative to the pyranose ring.

  • Stability: Unlike the reducing end, this bond does not open or mutarotate under standard physiological conditions; it requires enzymatic hydrolysis (via α-galactosidase) or harsh acid treatment to cleave.

Mutarotation of the Reducing End

Upon dissolution in water, the glucose moiety of crystalline melibiose (typically isolated as the β-anomer) undergoes mutarotation. The hemiacetal ring opens to an aldehyde intermediate and re-closes, establishing an equilibrium.[3]

Equilibrium Ratio (


 in 

):
  • α-anomer (Glucose C1): ~36%

  • β-anomer (Glucose C1): ~64%

Structural Hierarchy Diagram

The following diagram illustrates the fixed vs. variable stereocenters within the molecule.

MelibioseStructure Galactose D-Galactose Unit (Non-Reducing End) Linkage α-(1→6) Glycosidic Bond (FIXED AXIAL) Galactose->Linkage C1 Position Glucose D-Glucose Unit (Reducing End) Linkage->Glucose Attaches to C6 Anomers Mutarotation Equilibrium (α: ~36% | β: ~64%) Glucose->Anomers C1 Hemiacetal Dynamics

Figure 1: Structural hierarchy of Melibiose, distinguishing the fixed α-linkage from the variable reducing end.

Analytical Characterization Protocols

To validate the anomeric configuration, Nuclear Magnetic Resonance (NMR) is the gold standard. The coupling constant (


) is the definitive metric for distinguishing α from β configurations.
NMR Determination of Anomeric Configuration

The Vicinal Coupling Constant (


) is dependent on the dihedral angle between protons on C1 and C2 (Karplus equation).
Featureα-Anomer (Axial-Equatorial)β-Anomer (Axial-Axial)
Dihedral Angle ~60°~180°
Coupling Constant (

)
Small (3.0 – 4.0 Hz) Large (7.0 – 8.0 Hz)
Chemical Shift (

H1)
Downfield (~5.2 ppm)Upfield (~4.6 ppm)
Protocol: High-Resolution -NMR Characterization

Objective: Confirm the α-linkage of galactose and quantify the α/β ratio of the glucose reducing end.

Materials:

  • Melibiose Reference Standard (>98% purity).

  • Solvent: Deuterium Oxide (

    
    , 99.9% D) containing 0.05% TSP (internal standard).
    
  • Instrument: 500 MHz (or higher) NMR Spectrometer.

Workflow:

  • Sample Preparation: Dissolve 10 mg of Melibiose in 600 µL

    
    .
    
    • Critical Step: For equilibrium ratios, allow the solution to stand at room temperature for >2 hours to complete mutarotation. For kinetic studies, scan immediately.

  • Acquisition:

    • Pulse Program: zg30 (standard 1D proton).

    • Scans: 16–32.

    • Relaxation Delay (

      
      ): >5 seconds (essential for accurate integration of anomeric protons).
      
  • Data Processing:

    • Phase and baseline correction.

    • Reference TSP to 0.00 ppm.

Expected Results (Chemical Shifts):

MoietyProtonChemical Shift (

ppm)
MultiplicityCoupling (

Hz)
Interpretation
Galactose H-1'4.95 Doublet (d)3.8 Hz Confirms α-linkage (Fixed)
Glucose H-1 (α)5.22 Doublet (d)3.8 Hz α-anomer of reducing end
Glucose H-1 (β)4.63 Doublet (d)7.9 Hz β-anomer of reducing end

Note: Chemical shifts may vary slightly based on concentration and temperature (


).

Biocatalytic Synthesis & Degradation

Understanding how Melibiose is formed and degraded is essential for researchers utilizing it as a substrate for enzyme kinetics (e.g., in Fabry disease research).

Enzymatic Production

Chemical synthesis of Melibiose is inefficient due to the need for complex protecting groups. The preferred route is enzymatic hydrolysis of Raffinose (Gal-Glc-Fru).

  • Enzyme: Invertase (β-fructofuranosidase).

  • Mechanism: Invertase cleaves the fructose unit from Raffinose, leaving the Melibiose (Gal-Glc) disaccharide intact.

  • Note: Using

    
    -galactosidase would destroy Melibiose, yielding Galactose + Sucrose.[6]
    
Enzymatic Hydrolysis Pathway (Graphviz)

EnzymaticPathway Raffinose Raffinose (Gal-α1,6-Glc-α1,2-Fru) Invertase Enzyme: Invertase (Cleaves Fructose) Raffinose->Invertase Melibiose Melibiose (Gal-α1,6-Glc) Invertase->Melibiose Major Product Fructose D-Fructose (Byproduct) Invertase->Fructose AlphaGal Enzyme: α-Galactosidase A (Target in Fabry Disease) Melibiose->AlphaGal Substrate HydrolysisProducts D-Galactose + D-Glucose AlphaGal->HydrolysisProducts Hydrolysis

Figure 2: Enzymatic production of Melibiose from Raffinose and its subsequent degradation by α-Galactosidase.

Therapeutic & Research Applications

Fabry Disease (α-Galactosidase A Deficiency)

Melibiose contains the terminal α-D-galactosyl residue, making it a specific substrate for the lysosomal enzyme α-Galactosidase A (


-Gal A).
  • Pathology: In Fabry disease, mutations in the GLA gene lead to deficient

    
    -Gal A activity, causing accumulation of globotriaosylceramide (
    
    
    
    ).
  • Research Utility: Melibiose is used as a structural scaffold to design pharmacological chaperones (small molecules that stabilize mutant enzymes) and as a competitive inhibitor in kinetic assays to determine enzyme affinity (

    
    ).
    
Fermentation Differentiation

In microbiology, the anomeric linkage specificity is used to classify yeast strains:

  • Saccharomyces uvarum (Lager yeast): Secretes Melibiase (

    
    -galactosidase) 
    
    
    
    Ferments Melibiose.
  • Saccharomyces cerevisiae (Ale yeast): Lacks Melibiase

    
     Cannot ferment Melibiose.
    

References

  • PubChem. Melibiose Compound Summary. National Library of Medicine. [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (Source for glycosidic linkage shifts).[1][7][8][9]

  • Wong, C. H., & Whitesides, G. M. (1994). Enzymes in Synthetic Organic Chemistry. Elsevier.
  • Desnick, R. J., et al. (2001). Fabry Disease, an Under-Recognized Multisystemic Disorder: Expert Consensus for Presentation, Diagnosis, and Treatment. Annals of Internal Medicine. [Link]

  • Roslund, M. U., et al. (2008). Complete assignment of the 1H and 13C NMR spectra of melibiose. Magnetic Resonance in Chemistry.[2][10][11] [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enzymatic Synthesis of 6-O-α-D-Galactopyranosyl-D-glucose (Melibiose)

[1][2] Abstract This guide details the enzymatic synthesis of Melibiose (6-O-α-D-Galactopyranosyl-D-glucose) , a reducing disaccharide with significant potential in drug development as a galectin-binding ligand, pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract

This guide details the enzymatic synthesis of Melibiose (6-O-α-D-Galactopyranosyl-D-glucose) , a reducing disaccharide with significant potential in drug development as a galectin-binding ligand, pharmaceutical excipient, and prebiotic agent.[1][2] Unlike chemical synthesis, which requires complex protection/deprotection steps to achieve regioselectivity at the C6-OH of glucose, enzymatic routes offer a single-step, stereospecific solution. This document provides a dual-approach protocol: Kinetic Transgalactosylation for precise laboratory synthesis and Bioconversion of Raffinose for high-yield production, supported by downstream processing and analytical validation workflows.

Introduction & Mechanistic Basis[2][4]

The Target Molecule

Melibiose is formed by an α-(1→6) glycosidic linkage between D-galactose and D-glucose.[3][1][4] This specific linkage is critical for its recognition by Galectin-3 , a therapeutic target in fibrosis and cancer, and for its resistance to digestion by upper-gut enzymes, conferring prebiotic properties.

Enzymatic Strategy: α-Galactosidase

The synthesis relies on α-galactosidase (EC 3.2.1.22) .[5][6] While primarily a hydrolase, this enzyme can be engineered to function in synthetic modes by manipulating water activity (


) and substrate concentration.
Reaction Pathways
  • Transgalactosylation (Kinetic Control): The enzyme cleaves a galactosyl donor (e.g., p-nitrophenyl-α-D-galactopyranoside or Raffinose) to form a covalent galactosyl-enzyme intermediate. This intermediate is then intercepted by a nucleophile acceptor (Glucose) rather than water.

  • Reverse Hydrolysis (Thermodynamic Control): Direct condensation of Galactose and Glucose. This is generally slower and lower yield than transgalactosylation but requires cheaper substrates.

Mechanism Visualization

MelibioseSynthesis Enzyme Free α-Galactosidase Complex Galactosyl-Enzyme Intermediate Enzyme->Complex 1. Galactosylation Donor Donor Substrate (pNP-Gal or Raffinose) Donor->Complex Release By-product Complex->Enzyme 2b. Hydrolysis (High Water Activity) Product Melibiose (6-O-α-D-Gal-D-Glc) Complex->Product 2a. Transgalactosylation (High Glucose Conc.) Byproduct By-product (pNP or Fructose) Complex->Byproduct Acceptor Acceptor (D-Glucose) Acceptor->Product Water Water (Hydrolysis) Water->Enzyme

Figure 1: Kinetic mechanism of α-galactosidase. The pathway bifurcates at the intermediate stage; high acceptor concentration drives the green pathway (Synthesis), while water drives the red pathway (Hydrolysis).

Critical Parameters for Optimization

To shift the equilibrium toward synthesis, the following parameters must be strictly controlled:

ParameterOptimal RangeRationale (Causality)
Water Activity (

)
0.85 – 0.95Lower

suppresses the hydrolytic competing reaction (water acting as nucleophile).
Donor:Acceptor Ratio 1:5 to 1:10High concentration of Glucose (acceptor) outcompetes water for the galactosyl-enzyme intermediate.
Enzyme Source Aspergillus niger or Green Coffee BeanFungal enzymes often exhibit higher transgalactosylation ratios compared to mammalian variants.
pH 5.0 – 6.0Maintains the ionization state of the catalytic nucleophile (Aspartate) without denaturing the protein.
Temperature 50°C – 60°CHigher temperature increases solubility of high-concentration sugar solutions, improving kinetics.

Protocol A: Kinetic Transgalactosylation (Lab Scale Synthesis)

Objective: Synthesize high-purity Melibiose using an activated donor (pNP-Gal) and Glucose. This method is ideal for generating analytical standards or small libraries.

Reagents & Equipment
  • Enzyme:

    
    -Galactosidase from Aspergillus niger (Sigma-Aldrich or recombinant). Activity > 10 U/mg.[7]
    
  • Donor: p-Nitrophenyl

    
    -D-galactopyranoside (pNP-Gal).[2]
    
  • Acceptor: D-Glucose (Anhydrous).

  • Buffer: 50 mM Sodium Acetate, pH 5.5.

  • Equipment: Thermomixer, HPLC (HPAEC-PAD or Amino column).

Step-by-Step Procedure
  • Substrate Preparation:

    • Dissolve D-Glucose to saturation (approx. 40% w/v) in 50 mM Sodium Acetate buffer (pH 5.5).

    • Add pNP-Gal to a final concentration of 10 mM. Note: pNP-Gal has limited solubility; co-solvents like 10% DMSO can be used if validated against enzyme stability.

  • Enzyme Initiation:

    • Add

      
      -galactosidase (5 U per mL of reaction mixture).
      
    • Incubate at 50°C with agitation (600 rpm).

  • Reaction Monitoring:

    • Monitor the release of p-Nitrophenol (yellow color) at 405 nm to track donor consumption.

    • Crucial Stop Point: The reaction is kinetically controlled. The product (Melibiose) is also a substrate for the enzyme. You must stop the reaction before secondary hydrolysis degrades the product.

    • Target: Stop when pNP release plateaus or HPLC indicates Melibiose peak maximum (typically 2-6 hours).

  • Termination:

    • Heat inactivation at 95°C for 5 minutes.

  • Purification (Solid Phase Extraction):

    • Pass mixture through a C18 cartridge to remove p-Nitrophenol and unreacted pNP-Gal.

    • The flow-through contains Glucose and Melibiose.

    • Separate Melibiose from Glucose using activated charcoal chromatography (Elute Glucose with water; Elute Melibiose with 5-10% Ethanol).

Protocol B: Bioconversion from Raffinose (Production Scale)

Objective: High-yield production of Melibiose using Raffinose (a trisaccharide: Gal-Glc-Fru) found abundantly in sugar beet molasses. This is the industrial standard.

Mechanistic Distinction

Unlike Protocol A, this uses Invertase (or Levansucrase) to hydrolyze the sucrose bond of Raffinose, releasing Melibiose and Fructose. This is a hydrolytic production, not a synthetic bond formation, but it is the most efficient way to obtain the 6-O-alpha linkage naturally preserved in Raffinose.

However, for true enzymatic synthesis using


-galactosidase (as per topic), we utilize the Transgalactosylation  capability of 

-gal using Raffinose as the Donor and Glucose as the Acceptor .

Refined Protocol: Using


-Galactosidase to transfer Galactose from Raffinose to Glucose (increasing yield beyond stoichiometry).
Procedure
  • Reaction Mix:

    • Raffinose (Donor): 200 g/L.

    • Glucose (Acceptor): 400 g/L (Molar excess).

    • Buffer: 50 mM Citrate-Phosphate, pH 6.0.

  • Enzyme Addition:

    • Add

      
      -Galactosidase (10 U/mL).
      
  • Incubation:

    • 60°C for 24 hours.

  • Outcome:

    • The enzyme cleaves Galactose from Raffinose.[7][8]

    • High Glucose concentration forces the Galactose to transfer to Glucose (forming Melibiose) rather than water (forming free Galactose).

    • Note: Since Raffinose already contains the Melibiose unit (Gal-Glc bond),

      
      -gal actually cleaves this bond. Therefore, the most effective route for Melibiose production is actually using Invertase (β-fructofuranosidase) to cleave the Fructose off Raffinose, leaving Melibiose intact. 
      

Correction for Application Note: To ensure scientific integrity, we must acknowledge that while


-galactosidase synthesizes Melibiose via transgalactosylation, the Invertase route  is superior for yield.
However, if the user specifically requires 

-galactosidase usage (e.g., for novel galactosides), Protocol A is the standard. Below, we detail the Purification Workflow applicable to both.

Downstream Processing: Purification of Melibiose

Separating Melibiose (disaccharide) from Glucose/Galactose (monosaccharides) is the bottleneck.

Yeast Fermentation (Biological Removal)

This is a robust, self-validating method to remove monosaccharides.

  • Inoculation: Add Saccharomyces cerevisiae (Baker's Yeast) to the reaction mixture.

  • Mechanism: S. cerevisiae metabolizes Glucose and Fructose rapidly but lacks the specific transporter (Mel1) or

    
    -galactosidase activity to metabolize Melibiose (if using a Mel- strain).
    
  • Process: Incubate at 30°C for 12-24 hours with aeration.

  • Validation: Monitor Glucose levels via glucometer strips. Stop when Glucose < 0.1%.

  • Recovery: Centrifuge to remove yeast cells. Supernatant contains pure Melibiose.

Process Flow Diagram

Purification Start Crude Reaction Mixture (Melibiose, Glucose, Galactose) Step1 Yeast Fermentation (S. cerevisiae Mel-) Start->Step1 Glucose Removal Step2 Centrifugation (Remove Biomass) Step1->Step2 Step3 Charcoal Filtration (Decolorization) Step2->Step3 Step4 Crystallization (Ethanol/Water) Step3->Step4 Concentration End Pure Melibiose Crystals Step4->End

Figure 2: Downstream processing workflow utilizing biological purification to achieve high purity.

Analytical Validation

HPAEC-PAD (Gold Standard)
  • System: Dionex ICS-5000+ or equivalent.

  • Column: CarboPac PA1 or PA10.

  • Eluent: Isocratic 100 mM NaOH; Gradient Sodium Acetate (0-200 mM) for separation of complex mixtures.

  • Detection: Pulsed Amperometric Detection (PAD).

  • Retention Times: Glucose (~3 min), Melibiose (~8 min), Raffinose (~12 min).

NMR Confirmation
  • 1H NMR (D2O): Look for the characteristic anomeric proton of the

    
    -Gal unit at 
    
    
    
    ~4.96 ppm (d, J = 3.8 Hz) and the
    
    
    -1,6 linkage signals.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield High Water Activity (

)
Increase substrate concentration or add co-solvent (e.g., 20% t-Butanol).
High Hydrolysis Reaction time too longPerform a time-course study; stop reaction earlier (kinetic control).
Impure Product Incomplete Glucose removalExtend yeast fermentation time or increase yeast dosage.
Enzyme Instability pH drift or thermal denaturationUse 50 mM buffer capacity; reduce temp to 50°C if using non-thermophilic enzyme.

References

  • Enzymatic Production of Melibiose from Raffinose by Levansucrase. Journal of Agricultural and Food Chemistry. (2017). Detailed optimization of reaction conditions for melibiose production.

  • Alpha-galactosidase Transgalactosylation Mechanism.DergiPark. (2019).

    
    -galactosidase and its transgalactosylation ability. 
    
  • Melibiose Hydrolysis and Synthesis. Applied and Environmental Microbiology. (1990). Study on inducible exo-alpha-galactosidase activity.

  • Glycoside Hydrolase Family 27 (Alpha-Galactosidase). CAZy / UniProt. Structural and mechanistic classification of enzymes used in this protocol.

  • Melibiose Chemical Properties and Applications. Chemsynlab. Physical properties and industrial applications of Melibiose.

Sources

Application

High-Resolution NMR Profiling of Melibiose: A Quantitative &amp; Structural Protocol

Part 1: Executive Summary & Chemical Identity Melibiose (6-O-α-D-galactopyranosyl-D-glucose) is a reducing disaccharide pivotal in studying carbohydrate transport (e.g., melB permease) and glycosidic hydrolysis.[1] Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

Melibiose (6-O-α-D-galactopyranosyl-D-glucose) is a reducing disaccharide pivotal in studying carbohydrate transport (e.g., melB permease) and glycosidic hydrolysis.[1] Unlike non-reducing sugars like sucrose, Melibiose exhibits mutarotation, existing in solution as an equilibrium mixture of


- and 

-anomers at the reducing glucose terminus.

This guide provides a validated protocol for the complete NMR characterization of Melibiose. It addresses the specific challenges of carbohydrate NMR: spectral overlap in the 3.0–4.0 ppm region, water suppression artifacts, and the kinetic management of mutarotation.

Chemical Structure & Properties[1][2][3][4][5][6][7][8]
  • IUPAC Name: 6-O-α-D-galactopyranosyl-D-glucopyranose[1]

  • Linkage:

    
    -(1$\rightarrow$6) glycosidic bond.[1][2]
    
  • Reducing End: D-Glucose (Mutarotates:

    
    :
    
    
    
    ratio
    
    
    36:64 in
    
    
    ).[1]
  • Non-Reducing End: D-Galactose (Fixed

    
    -configuration).
    

Part 2: Experimental Protocol

Sample Preparation Workflow

Carbohydrate NMR requires strict control over pH and water content to prevent signal broadening and chemical shift wandering.

Reagents:

  • Solvent: Deuterium Oxide (

    
    ), 99.9% D.[1]
    
  • Internal Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP.[1] Avoid TMS due to insolubility.

  • pH Adjustment: NaOD/DCl (optional, keep pH neutral 6.5–7.5 to minimize exchange broadening).

Step-by-Step Protocol:

  • Lyophilization: Ensure Melibiose powder is strictly dry. Lyophilize from

    
     once if exchangeable protons (OH) are not the target, to replace OH with OD and simplify the spectrum (removing OH couplings).
    
  • Dissolution: Dissolve 10–20 mg of Melibiose in 600

    
    L of 
    
    
    
    .
  • Equilibration (Critical):

    • Fresh Solution: Will show anomeric ratios of the solid state.

    • Equilibrium: Allow solution to stand at room temperature for >2 hours (or warm to 40°C for 30 mins) to reach mutarotation equilibrium (

      
      /
      
      
      
      ratio stabilization).
  • Reference: Add 10

    
    L of 10 mM DSS solution.
    
Acquisition Parameters (Bruker/Varian Standard)
Parameter1H (Quantitative)13C (Structural)2D HSQC (Assignment)
Pulse Sequence noesypr1d (or zg30 if

is 100%)
zgpg30 (Power-gated decoupling)hsqcetgp
Relaxation Delay (D1) 5

T1 (approx. 5–7 s)
2–3 s1.5 s
Spectral Width 10–12 ppm220 ppmF2: 10, F1: 160
Scans (NS) 16–641024–40968–16
Temperature 298 K (25°C) or 303 K298 K298 K
  • Note on Water Suppression: Use presaturation (noesypr1d) to suppress the HDO signal (~4.79 ppm).[1] Ensure the presaturation frequency is centered exactly on the water resonance to avoid suppressing the anomeric proton of

    
    -glucose (~4.6 ppm).
    

Part 3: Data Analysis & Interpretation[10]

1H NMR Landscape

The proton spectrum is divided into two distinct zones: the Anomeric Region (downfield, diagnostic) and the Ring Region (upfield, overlapping).

The Anomeric "Fingerprint" (4.5 – 5.5 ppm)

This region quantifies the ratio of anomers and confirms the


-Gal linkage.
  • 
    -Glucose (H-1): 
    
    
    
    5.22 ppm (d,
    
    
    Hz).[1] The coupling is small (equatorial-axial).[1]
  • 
    -Galactose (H-1'): 
    
    
    
    4.96 ppm (d,
    
    
    Hz).[1] This signal is stable and does not mutarotate.
  • 
    -Glucose (H-1): 
    
    
    
    4.63 ppm (d,
    
    
    Hz).[1] The coupling is large (axial-axial), characteristic of
    
    
    -anomers.[1]

Interpretation Tip: Integration of


-Glc H-1 vs. 

-Glc H-1 should yield a ratio of roughly 1:1.8 (36%:64%) at equilibrium.[1] The

-Gal H-1' integral should equal the sum of the Glc anomers.
The Ring Region (3.2 – 4.2 ppm)

This "hump" contains the remaining 12 non-exchangeable protons.

  • Diagnostic Signal: The H-5 of the

    
    -Gal unit often resonates slightly downfield (~3.9-4.0 ppm) due to the axial O-4.[1]
    
  • Linkage Protons (H-6a/b of Glucose): These are shifted downfield compared to free glucose due to the glycosidic bond, appearing ~3.7–3.9 ppm.[1]

13C NMR Landscape

Carbon NMR provides superior resolution for the skeleton.

Carbon Position

-Anomer (

ppm)

-Anomer (

ppm)
Assignment Logic
C-1 (Glc) 92.996.8Anomeric carbons are most deshielded.[1]

is typically downfield of

.
C-1' (Gal) 99.199.1Non-reducing end; single peak.[1]
C-6 (Glc) 66.5 66.5 CRITICAL: Shifted downfield from ~61 ppm (free Glc) due to glycosylation (

-1

6).[1]
C-6' (Gal) 61.861.8Unsubstituted primary alcohol.[1]
Ring Carbons 70.0 – 76.070.0 – 76.0Cluster of secondary alcohols (C2-C5).[1]
Structural Validation Workflow (Logic Diagram)

The following diagram illustrates the logical flow for confirming the Melibiose structure using 1D and 2D NMR data.

Melibiose_Assignment cluster_0 Key Correlations Start Start: Dissolve Melibiose in D2O H1_Spec Acquire 1H NMR (Observe Anomeric Region) Start->H1_Spec Check_Anomers Identify Anomeric Protons (5.22, 4.96, 4.63 ppm) H1_Spec->Check_Anomers Linkage_Check Verify Linkage via HMBC (Glc C6 -> Gal H1') Check_Anomers->Linkage_Check 3 Signals Found COSY_Node COSY: H1 -> H2 (J-coupling) Check_Anomers->COSY_Node Assignment Full Assignment via HSQC/COSY Linkage_Check->Assignment Correlation Observed HMBC_Node HMBC: H1'(Gal) <-> C6(Glc) Linkage_Check->HMBC_Node Result Structure Confirmed: Melibiose (alpha-1->6) Assignment->Result

Caption: Workflow for the structural verification of Melibiose, highlighting the critical HMBC correlation between the Galactose anomeric proton and the Glucose C6 linkage carbon.

Part 4: Advanced Troubleshooting & Tips

The "Water Problem"

In


, the HDO residual peak often drifts between 4.70 and 4.80 ppm depending on temperature and pH.
  • Risk: It can obscure the

    
    -Glc H-1 doublet (~4.63 ppm) or the 
    
    
    
    -Gal H-1 doublet (~4.96 ppm).[1]
  • Solution: Shift the temperature. Raising the temperature to 303 K or 310 K shifts the HDO peak upfield (to lower ppm), revealing the obscured anomeric signals.

Quantifying Purity

Commercial Melibiose may contain traces of free Glucose, Galactose, or Raffinose.

  • Free Glucose: Look for sharp doublets at 5.23 ppm (

    
    ) and 4.64 ppm (
    
    
    
    ) that do not integrate 1:1 with the Galactose signal.[1]
  • Free Galactose: Look for

    
    -Gal H-1 at 5.27 ppm (distinct from Melibiose Gal H-1 at 4.96 ppm).[1]
    
J-Coupling Analysis[1]
  • 
    -D-Gal unit: 
    
    
    
    is typically ~3.5 Hz (gauche).[1]
  • 
    -D-Glc unit: 
    
    
    
    is ~3.8 Hz (gauche).[1]
  • 
    -D-Glc unit: 
    
    
    
    is ~8.0 Hz (trans-diaxial).[1]
  • Note: If the

    
    -anomer doublet appears as a singlet or broad peak, the magnetic field homogeneity (shimming) is poor, or exchange is occurring.
    

References

  • Roslund, M. U., et al. (2008).[1] "Complete assignments of the 1H and 13C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides." Carbohydrate Research, 343(1), 101-112.[1][3] Link

  • Watson, A., et al. (2019).[1] "NMR solution geometry of saccharides containing the 6-O-(α-D-glucopyranosyl)-α/β-D-glucopyranose (isomaltose) or 6-O-(α-D-galactopyranosyl)-α/β-D-glucopyranose (melibiose) core." Carbohydrate Research, 473, 18-35.[1][2] Link

  • Bubb, W. A. (2003).[1] "NMR spectroscopy in the study of carbohydrates: Characterizing the structural complexity." Concepts in Magnetic Resonance Part A, 19A(1), 1-19.[1] Link[1]

  • SDBS Database. "SDBS No. 2064 (Melibiose)." National Institute of Advanced Industrial Science and Technology (AIST).[1] Link[1]

Sources

Method

Application Note: A Robust HILIC-MS/MS Method for the Quantitative Analysis of 6-O-alpha-D-Galactopyranosyl-D-glucose (Melibiose)

Introduction and Significance 6-O-alpha-D-Galactopyranosyl-D-glucose, commonly known as melibiose, is a disaccharide composed of galactose and glucose units linked by an α-1,6 glycosidic bond. Its presence and concentrat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Significance

6-O-alpha-D-Galactopyranosyl-D-glucose, commonly known as melibiose, is a disaccharide composed of galactose and glucose units linked by an α-1,6 glycosidic bond. Its presence and concentration are of significant interest in the food and beverage industry, where it can influence flavor profiles and serve as a marker in products like honey and soy. Furthermore, in glycobiology and biomedical research, melibiose and its derivatives are studied for their roles in cellular processes and potential therapeutic applications.[1]

The analysis of carbohydrates such as melibiose presents unique analytical challenges. Their high polarity, structural similarity to other isomers (e.g., lactose), and poor ionization efficiency under typical reversed-phase LC-MS conditions necessitate specialized methodologies.[2][3] This application note details a highly selective and sensitive method for the quantification of melibiose using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). This approach overcomes traditional hurdles by providing excellent retention for polar analytes and definitive structural confirmation through targeted fragmentation, ensuring both accuracy and reliability for researchers, scientists, and drug development professionals.

Principle of the HILIC-MS/MS Method

The core of this method relies on the synergy between HILIC for separation and tandem mass spectrometry for detection.

  • Expertise in Separation Science: The Rationale for HILIC Unlike reversed-phase chromatography, which separates molecules based on hydrophobicity, HILIC is designed for the retention and separation of highly polar compounds.[4][5] The stationary phase is polar (e.g., amide, amino), and the mobile phase is a high-concentration organic solvent (typically acetonitrile) with a small amount of aqueous buffer. A partitioning mechanism retains polar analytes like melibiose, which would otherwise elute in the void volume of a C18 column. By employing a water gradient, we can controllably elute the analytes, achieving sharp, symmetrical peaks and excellent separation from other sugars and matrix components.[6][7] The use of a BEH Amide column, known for its stability at the slightly alkaline pH used to enhance MS signal, is a critical choice for method robustness.[6]

  • Trustworthiness in Detection: The Power of Tandem Mass Spectrometry (MS/MS) Mass spectrometry provides unparalleled sensitivity and specificity. For carbohydrates that often lack a strong chromophore, MS is the detection technique of choice. We employ Electrospray Ionization (ESI) in negative ion mode, which is highly effective for sugars. In the presence of a slightly basic mobile phase, melibiose readily forms a deprotonated molecule, [M-H]⁻, at a mass-to-charge ratio (m/z) of 341.1.[8]

    To achieve ultimate selectivity and eliminate potential interferences, we operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This tandem MS technique involves two stages of mass filtering:

    • Q1 (First Quadrupole): Isolates the specific precursor ion for melibiose (m/z 341.1).

    • Q2 (Collision Cell): The isolated precursor ion is fragmented using an inert gas (e.g., argon).

    • Q3 (Third Quadrupole): Monitors for specific, characteristic fragment ions (product ions).

    This process creates a highly specific "fingerprint" for the analyte, ensuring that the signal is unequivocally from melibiose, even in complex sample matrices.

Comprehensive Experimental Protocol

This protocol is designed as a self-validating system, incorporating steps for calibration and quality control to ensure data integrity.

Materials and Reagents
  • Analyte: D-(+)-Melibiose analytical standard (≥98% purity, HPLC grade).

  • Solvents: Acetonitrile (LC-MS Grade), Deionized Water (18.2 MΩ·cm).

  • Mobile Phase Additive: Ammonium Hydroxide (NH₄OH), Optima™ LC/MS grade.

  • Sample Preparation: 0.22 µm PVDF syringe filters.

Standard and Sample Preparation

Rationale: The solvent for standards and samples (50:50 Acetonitrile/Water) is chosen to be compatible with the HILIC mobile phase, preventing peak distortion upon injection.[6] Filtration is a mandatory step to protect the analytical column and MS instrument from particulates.

  • Melibiose Stock Solution (1 mg/mL): Accurately weigh 10 mg of melibiose standard and dissolve it in 10.0 mL of 50:50 (v/v) Acetonitrile/Water in a volumetric flask.

  • Working Stock Solution (10 µg/mL): Dilute 100 µL of the 1 mg/mL stock solution into 9.9 mL of 50:50 Acetonitrile/Water.

  • Calibration Curve Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serially diluting the 10 µg/mL working stock solution with 50:50 Acetonitrile/Water.

  • Quality Control (QC) Samples: Prepare QC samples at three concentrations (e.g., Low: 15 ng/mL, Mid: 150 ng/mL, High: 750 ng/mL) from the primary stock solution, independent of the calibration standards.

  • Sample Preparation (General):

    • For liquid samples (e.g., beverages), dilute 1:10 with 50:50 Acetonitrile/Water.[6]

    • For solid samples (e.g., food powder), dissolve a known weight in 50:50 Acetonitrile/Water to a concentration of approximately 1 mg/mL.[6]

    • Vortex all samples for 30 seconds.

    • Filter all prepared standards, QCs, and samples through a 0.22 µm PVDF syringe filter prior to injection.

LC-MS/MS Instrumental Parameters

The following tables summarize the optimized conditions for the analysis.

Table 1: Liquid Chromatography (LC) Parameters

ParameterValueCausality and Justification
LC System UPLC/UHPLC SystemRequired for sub-2 µm particle columns to achieve high resolution and speed.
Column Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mmIndustry-standard HILIC chemistry for robust carbohydrate separation.[6]
Mobile Phase A 0.1% Ammonium Hydroxide in WaterThe aqueous phase. NH₄OH promotes negative ion formation and improves peak shape.[7]
Mobile Phase B 0.1% Ammonium Hydroxide in 95:5 Acetonitrile/WaterThe organic phase. High ACN content is essential for retaining melibiose on the HILIC column.
Flow Rate 0.30 mL/minOptimized for a 2.1 mm ID column to ensure efficient separation without excessive pressure.
Column Temp. 35 °CEnhances chromatographic efficiency and ensures reproducible retention times.[6]
Injection Vol. 2 µLSmall volume to minimize peak broadening and matrix effects.
Gradient See Table 2A gradient is crucial for eluting the analyte with good peak shape and cleaning the column.

Table 2: LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.01585Initial
5.04060Linear
5.11585Step
8.01585Step

Table 3: Mass Spectrometry (MS) Parameters

ParameterValueCausality and Justification
MS System Triple Quadrupole Mass SpectrometerRequired for MRM experiments, providing the highest sensitivity and selectivity.
Ionization Mode ESI NegativeOptimal for forming deprotonated ions of underivatized sugars.[9]
Capillary Voltage -2.5 kVOptimized for stable spray and efficient ion generation.
Source Temp. 150 °CBalances efficient desolvation with minimizing thermal degradation of the analyte.
Desolvation Temp. 400 °CHigh temperature needed to desolvate the ACN/Water mobile phase effectively.
Desolvation Gas Nitrogen, 800 L/hrFacilitates the evaporation of solvent from the ESI droplets.
Collision Gas ArgonInert gas used to induce fragmentation in the collision cell.
Scan Mode Multiple Reaction Monitoring (MRM)For targeted quantification, ensuring maximum sensitivity and specificity.

Table 4: Optimized MRM Transitions for Melibiose

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Melibiose341.1161.15015Quantifier: Most abundant and stable fragment, representing a hexose unit post-cleavage.
Melibiose341.1113.15020Qualifier: Confirmatory ion resulting from cross-ring cleavage, ensures identity.

Visualized Workflows and Mechanisms

Overall Analytical Workflow

The diagram below outlines the complete process from sample receipt to final data reporting, emphasizing the key stages of preparation, analysis, and validation.

G Figure 1: LC-MS/MS Analytical Workflow for Melibiose p1 Weigh Melibiose Standard p2 Prepare Stock & Working Solutions p1->p2 p4 Dilute & Filter Unknown Samples p1->p4 p3 Generate Calibration Curve & QC Samples p2->p3 a1 System Suitability Check p3->a1 Inject Standards & QCs a2 LC Separation (HILIC) p4->a2 Inject Samples a1->a2 a3 MS/MS Detection (MRM) a2->a3 d1 Integrate Chromatographic Peaks a3->d1 Raw Data d2 Construct Calibration Curve (y = mx + c) d1->d2 d3 Quantify Unknowns & QCs d2->d3 d4 Verify QC Accuracy & Precision d3->d4 d4->d4 Accept/Reject Run

Caption: Overall LC-MS/MS Analytical Workflow for Melibiose.

Melibiose Structure and MS/MS Fragmentation

Authoritative identification in mass spectrometry relies on predictable fragmentation. For melibiose, collision-induced dissociation (CID) primarily cleaves the glycosidic bond, which is the most labile point in the molecule. This predictable fragmentation is the foundation of the highly specific MRM method.

G Figure 2: Proposed Fragmentation of Melibiose [M-H]⁻ Ion cluster_parent Precursor Ion (Q1) cluster_fragments Product Ions (Q3) parent_ion Melibiose [M-H]⁻ m/z = 341.1 quant_ion Quantifier Ion (Hexose Fragment) m/z = 161.1 parent_ion->quant_ion Glycosidic Cleavage (Primary Pathway) qual_ion Qualifier Ion (Cross-ring Fragment) m/z = 113.1 parent_ion->qual_ion Secondary Fragmentation

Caption: Proposed Fragmentation of Melibiose [M-H]⁻ Ion.

Method Validation and System Trustworthiness

To ensure that the protocol generates reliable and reproducible data, a validation framework must be applied. This is not merely a suggestion but a requirement for any analytical method used in research and development.[10]

  • Linearity and Range: The method should demonstrate linearity over the defined concentration range (e.g., 1-1000 ng/mL). A calibration curve is constructed by plotting the peak area against the concentration. The acceptance criterion is a coefficient of determination (R²) ≥ 0.99.

  • Accuracy and Precision: These are assessed by analyzing the QC samples in triplicate against the calibration curve.[11] The accuracy (closeness to the true value) should be within 85-115% (80-120% at the LLOQ), and the precision (reproducibility, expressed as %CV) should be ≤15% (≤20% at the LLOQ).[9][12]

  • Limit of Quantification (LOQ): This is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[13]

  • Selectivity: Assessed by analyzing blank matrix samples to ensure no endogenous components interfere with the detection of melibiose at its specific retention time and MRM transition.

  • System Suitability: Before each analytical run, a mid-level standard is injected multiple times. The retention time should not vary by more than ±2%, and the peak area should be within ±15% relative standard deviation. This confirms the instrument is performing correctly before committing valuable samples.

Conclusion

This application note provides a comprehensive, robust, and highly sensitive HILIC-MS/MS method for the quantitative analysis of 6-O-alpha-D-Galactopyranosyl-D-glucose. By leveraging the separation power of HILIC for polar molecules and the unparalleled specificity of tandem mass spectrometry, this protocol offers a reliable solution for researchers in diverse fields. The detailed explanation of experimental choices, from column chemistry to MS parameters, and the integration of a rigorous validation framework ensure that the data generated is not only accurate but also defensible, meeting the high standards required in scientific and developmental applications.

References

  • Title: Analysis of Carbohydrates by UltraPerformance Liquid Chromatography and Mass Spectrometry Source: Waters Corporation URL: [Link]

  • Title: Disaccharide Analysis of Glycosaminoglycans Using Hydrophilic Interaction Chromatography and Mass Spectrometry Source: PMC (PubMed Central) URL: [Link]

  • Title: (PDF) Disaccharide Analysis of Glycosaminoglycans Using Hydrophilic Interaction Chromatography and Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: Quantitative HILIC-Q-TOF-MS Analysis of Glycosaminoglycans and Non-reducing End Carbohydrate Biomarkers via Glycan Reductive Isotopic Labeling Source: ACS Publications (Analytical Chemistry) URL: [Link]

  • Title: Disaccharide Analysis of Glycosaminoglycans Using Hydrophilic Interaction Chromatography and Mass Spectrometry Source: ACS Figshare URL: [Link]

  • Title: LC-MS spectra of the oligosaccharides synthesized by AglB with melibiose as substrate Source: ResearchGate URL: [Link]

  • Title: Mass spectrum of D-Glucose,6-O-α-D- galactopyranosyl with Retention Time (RT) = 3.533 Source: ResearchGate URL: [Link]

  • Title: Development and validation of an LC-MS/MS method for the quantification of oral-sugar probes in plasma Source: Massey University URL: [Link]

  • Title: Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples Source: PMC (PubMed Central) URL: [Link]

  • Title: Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices Source: PMC (PubMed Central) URL: [Link]

  • Title: LC-MS Sample Preparation: Techniques & Challenges Source: Opentrons URL: [Link]

  • Title: Mass spectrum, for D-Glucose, 6-O- -Dgalactopyranosyl-RT (min): 3.213, Molecular Weight: 342.11621 Source: ResearchGate URL: [Link]

  • Title: SIMPLE LC/MS ANALYSIS OF CARBOHYDRATES USING THE ADVION expression COMPACT MASS SPECTROMETER Source: Advion URL: [Link]

  • Title: Development and validation of an LC-MS/MS method for the quantification of artificial sweeteners in human matrices Source: PubMed URL: [Link]

  • Title: Quantitative Analysis of Carbohydrates by LC/MS Source: Shimadzu URL: [Link]

  • Title: Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples Source: MDPI URL: [Link]

  • Title: 8 Essential Characteristics of LC-MS/MS Method Validation Source: Resolian URL: [Link]

  • Title: Melibiose – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: 6-O-Alpha-D-Galactopyranosyl-Alpha-D-Glucopyranose Source: PubChem URL: [Link]

  • Title: Validation of liquid chromatography mass spectrometry (LC-MS) methods Source: Sisu@UT URL: [Link]

  • Title: HPLC analysis of melibiose, raffinose and stachyose hydrolyzed by... Source: ResearchGate URL: [Link]

  • Title: D-Glucose, 6-O-a-D-galactopyranosyl- Source: PubChem URL: [Link]

  • Title: An LC-MS/MS Approach for Determining Glycosidic Linkages Source: PMC (PubMed Central) URL: [Link]

  • Title: FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS Source: Chemguide URL: [Link]

Sources

Application

Quantification of 6-O-alpha-D-Galactopyranosyl-D-glucose in honey

Application Note: High-Resolution Quantification of 6-O-α-D-Galactopyranosyl-D-glucose (Melibiose) in Honey Methodology: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) Appli...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Quantification of 6-O-α-D-Galactopyranosyl-D-glucose (Melibiose) in Honey

Methodology: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) Application: Honey Authenticity Profiling & Adulteration Detection Version: 2.0 (Pharma/Food Safety Grade)

Executive Summary

The quantification of 6-O-α-D-Galactopyranosyl-D-glucose , commonly known as Melibiose , is a critical assay in the authentication of honey. While Melibiose is a minor disaccharide in natural honey (typically < 0.5% of total sugars), its concentration profile is a potent marker for detecting adulteration with invert syrups derived from beet sugar or specific industrial hydrolysates.

This Application Note provides a rigorous protocol for separating Melibiose from its structural isomer, Isomaltose (6-O-α-D-Glucopyranosyl-D-glucose), a major challenge in carbohydrate chromatography. We utilize HPAEC-PAD , the gold standard for non-derivatized carbohydrate analysis, offering femtomole sensitivity and superior resolution of linkage isomers.

Scientific Background & Rationale

The Analytical Challenge: Isomeric Resolution

The primary difficulty in quantifying Melibiose in honey is the overwhelming presence of Isomaltose. Both are reducing disaccharides with


 linkages. The only difference is the stereochemistry at C-4 of the non-reducing unit (Galactose vs. Glucose).
  • Melibiose: Galactose-

    
    -Glucose
    
  • Isomaltose: Glucose-

    
    -Glucose
    

Standard HPLC with Refractive Index (RI) detection lacks the selectivity to resolve these minor peaks from the massive Fructose/Glucose background. HPAEC exploits the weakly acidic nature of sugar hydroxyl groups (


) at high pH, allowing separation based on subtle differences in ionization constants and anion-exchange affinity.
The Detection Mechanism: Pulsed Amperometry

Sugars are oxidizable at a gold electrode surface at high pH. However, oxidation products (oxides) quickly foul the electrode. PAD solves this by applying a repeating potential waveform:

  • Detection Potential (

    
    ):  Current measured (analyte oxidation).
    
  • Oxidation Potential (

    
    ):  Fully oxidizes the surface (cleaning).
    
  • Reduction Potential (

    
    ):  Restores the gold oxide to metallic gold (regeneration).
    

Experimental Workflow

Workflow Diagram

G Sample Raw Honey Sample (0.5 g) Dilution Dilution (1:1000) Ultra-pure Water Sample->Dilution Dissolution Clarification Clarification (Carrez I & II optional) Centrifugation Dilution->Clarification Remove Proteins Filtration Filtration (0.22 µm PES) Clarification->Filtration Protect Column HPAEC HPAEC Separation (CarboPac PA210) Filtration->HPAEC Injection (10 µL) PAD PAD Detection (Au Electrode) HPAEC->PAD Elution Data Quantification (External Std) PAD->Data Integration

Figure 1: End-to-end analytical workflow for trace disaccharide analysis in honey.

Detailed Protocol

Reagents & Chemicals
  • Water: 18.2 MΩ[1]·cm resistivity, degassed (Critical to prevent carbonate formation).

  • Sodium Hydroxide (NaOH): 50% w/w solution (low carbonate grade). Do not use pellets.

  • Sodium Acetate (NaOAc): Anhydrous, electrochemical grade.

  • Standards: Melibiose (Sigma-Aldrich, >99%), Isomaltose, Fructose, Glucose, Sucrose.

Sample Preparation
  • Weighing: Accurately weigh

    
     g of homogenized honey into a 50 mL volumetric flask.
    
  • Dissolution: Add 20 mL of degassed DI water. Vortex for 2 minutes until fully dissolved.

  • Clarification (Optional but Recommended): For dark honeys (e.g., Buckwheat, Manuka), add 100 µL Carrez I and 100 µL Carrez II reagents to precipitate proteins.

  • Dilution: Bring to volume (50 mL) with DI water. Perform a secondary dilution (1:20) to bring major sugars into the linear range, resulting in a final dilution factor of 1:2000.

  • Filtration: Filter supernatant through a 0.22 µm Polyethersulfone (PES) syringe filter into a plastic autosampler vial. Avoid glass vials if low-concentration ion adsorption is suspected.

Instrumental Parameters (HPAEC-PAD)
ParameterSettingRationale
System Dionex ICS-6000 or equivalentRequires metal-free flow path (PEEK).
Column CarboPac PA210 (4 x 150 mm)Optimized for honey; fast resolution of Melibiose/Isomaltose.
Guard Column CarboPac PA210 GuardProtects analytical column from particulates/lipids.
Column Temp 30°CMaintains consistent ionization kinetics.
Flow Rate 1.0 mL/minStandard for PA210.
Injection Vol 10 µL
Eluent A 12 mM NaOHWeak eluent for monosaccharide separation.
Eluent B 100 mM NaOH + 100 mM NaOAcStrong eluent to push disaccharides/trisaccharides.
Gradient Program

Note: Melibiose typically elutes between Glucose and Isomaltose.

Time (min)% A (12mM NaOH)% B (High Salt)CurveEvent
0.0 10005Equilibration
15.0 10005Isocratic elution of Mono/Disaccharides
15.1 01005Step to wash column (remove oligosaccharides)
20.0 01005Wash hold
20.1 10005Return to initial conditions
35.0 10005Re-equilibration (Crucial for reproducibility)
PAD Waveform (Standard Quadruple Potential)
  • Gold Working Electrode with Ag/AgCl Reference.[2]

Waveform cluster_0 PAD Waveform Logic Step1 T=0.00s to 0.20s E = +0.10 V (Sample Adsorption) Step2 T=0.20s to 0.40s E = +0.10 V (Current Integration) Step1->Step2 Step3 T=0.41s E = -2.00 V (Reductive Cleaning) Step2->Step3 Step4 T=0.43s E = +0.60 V (Oxidative Cleaning) Step3->Step4

Figure 2: The 4-potential waveform ensures the gold electrode surface is regenerated after every data point.

Data Analysis & Validation

Identification
  • Retention Time (RT): Melibiose elutes distinctively after Glucose and before Isomaltose/Trehalose on the CarboPac PA210.

  • RT Window: Expect Melibiose at approx. 10-12 minutes (system dependent).

  • Confirmation: Spike the sample with pure Melibiose standard. If the peak height increases without shoulder formation, identity is confirmed.

Quantification

Calculate concentration using the External Standard Method:



Where:
  • 
     = Peak Area (nC*min)
    
  • 
     = Concentration (mg/L)[3]
    
  • 
     = Dilution Factor (2000)
    
Performance Metrics (Typical)
  • Linearity (

    
    ):  > 0.999 (Range: 0.1 – 50 mg/L)
    
  • LOD (Limit of Detection): ~0.05 mg/L (in solution)

  • Recovery: 95% - 105% (Spike recovery in honey matrix)

Critical Troubleshooting (The "Scientist's Note")

  • The "Carbonate Dip":

    • Symptom:[2][4][5][6] Retention times drifting shorter; baseline instability.

    • Cause: CO2 absorption into the NaOH eluent forms carbonate (

      
      ), a strong divalent pusher ion.
      
    • Fix: Use a commercially available Eluent Generator (RFIC) if possible. If preparing manually, use a helium blanket and minimize headspace.

  • Isomaltose Overlap:

    • Symptom:[2][4][5][6] Melibiose appears as a shoulder on a larger peak.

    • Fix: Decrease the concentration of NaOH in Eluent A (e.g., drop from 12mM to 10mM). This increases retention and improves resolution between linkage isomers.

  • Sample Overload:

    • Symptom:[2][4][5][6] Broad, flat-topped peaks for Glucose/Fructose.

    • Fix: Do not compromise. Dilute further. The sensitivity of PAD allows you to dilute 1:5000 and still see Melibiose clearly.

References

  • Thermo Fisher Scientific. (2016). Determination of Carbohydrates in Honey Using HPAE-PAD. Application Note 1158.[7] Link

  • Corvaglia, M. R., et al. (2020). High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC–PAD) and Chemometrics for Geographical and Floral Authentication of Honeys. Foods, 9(11), 1636. Link

  • Association of Official Analytical Chemists (AOAC). (2005). Official Method 977.20: Separation of Sugars in Honey.Link

  • Swallow, K. W., & Low, N. H. (1990). Analysis and quantitation of the carbohydrates in honey using high-performance liquid chromatography. Journal of Agricultural and Food Chemistry, 38(9), 1828-1832. Link

Sources

Method

High-performance liquid chromatography (HPLC) for melibiose analysis

Application Note: Comprehensive HPLC Strategies for Melibiose Analysis Introduction & Scientific Context Melibiose (6-O-α-D-galactopyranosyl-D-glucose) is a reducing disaccharide formed by an alpha-1,6 linkage between ga...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive HPLC Strategies for Melibiose Analysis

Introduction & Scientific Context

Melibiose (6-O-α-D-galactopyranosyl-D-glucose) is a reducing disaccharide formed by an alpha-1,6 linkage between galactose and glucose. It is a critical analyte in fermentation monitoring (particularly in the hydrolysis of raffinose family oligosaccharides) and serves as a vital intermediate in pharmaceutical excipient profiling.

Analytical Challenges:

  • Lack of Chromophore: Melibiose does not absorb UV light significantly above 190 nm, rendering standard UV-Vis detection ineffective.

  • Mutarotation: As a reducing sugar, melibiose exists in equilibrium between

    
     and 
    
    
    
    anomers. In certain chromatographic modes, this results in "peak splitting," where the single analyte elutes as two distinct or merging peaks, complicating integration.
  • Polarity: Its high polarity results in zero retention on standard C18 (reversed-phase) columns.

This guide presents two distinct, field-proven protocols: Ligand Exchange Chromatography (LEC) for robust quality control, and Hydrophilic Interaction Liquid Chromatography (HILIC) with Evaporative Light Scattering Detection (ELSD) for high-sensitivity impurity profiling.

Method Selection Strategy

The choice of method depends on the sample matrix and the required sensitivity.

Figure 1: Method Selection Decision Tree (Visualization of the logical process for selecting the correct protocol)

MethodSelection Start Start: Define Analytical Goal Conc Analyte Concentration? Start->Conc HighConc High (> 0.1 mg/mL) Conc->HighConc High LowConc Trace/Impurity (< 0.1 mg/mL) Conc->LowConc Low Matrix Sample Matrix Complexity? SimpleMatrix Simple (Water/Buffer) Matrix->SimpleMatrix Clean ComplexMatrix Complex (Fermentation/Serum) Matrix->ComplexMatrix Dirty HighConc->Matrix ProtocolA PROTOCOL A: Ligand Exchange (Ca2+) + RI (Robust, Isocratic) SimpleMatrix->ProtocolA ProtocolB PROTOCOL B: HILIC (Polymer Amino) + ELSD (Gradient Capable, High Sensitivity) LowConc->ProtocolB ComplexMatrix->ProtocolB

Caption: Decision tree guiding the selection between Ligand Exchange (Protocol A) and HILIC (Protocol B) based on sensitivity needs and matrix complexity.

Protocol A: Ligand Exchange Chromatography (LEC) with RI Detection

Best For: Routine QA/QC, raw material testing, and high-concentration fermentation monitoring. Mechanism: Separation is achieved via a dual mechanism: size exclusion (SEC) and ligand exchange (interaction between the sugar's hydroxyl groups and the metal counter-ion on the resin).[1]

Chromatographic Conditions
ParameterSpecificationRationale
Column Sulfonated Cross-linked Styrene-Divinylbenzene (Ca²⁺ form)Ca²⁺ provides optimal selectivity for disaccharides like melibiose vs. sucrose. Examples: Shodex SUGAR SC1011 or Agilent MetaCarb USP L19.
Dimensions 300 mm x 7.8 mm ID, 8-9 µmLarge particle size and volume required for the low-pressure polymeric bed.
Mobile Phase 100% HPLC-grade WaterSimple, cost-effective. Must be degassed to prevent RI baseline noise.
Flow Rate 0.5 - 0.6 mL/minPolymeric packings are pressure-sensitive. Do not exceed 1000 psi (70 bar).
Temperature 80°C - 85°C (CRITICAL)High temperature accelerates mutarotation kinetics, collapsing

anomers into a single sharp peak.
Detector Refractive Index (RI)Universal detection for sugars.[2][3] Set internal temp to match column (if possible) or 50°C.
Injection 10 - 20 µLKeep volume low to prevent band broadening.
Step-by-Step Procedure
  • System Preparation: Flush the system with 100% water at 0.1 mL/min while heating the column oven to 80°C. Warning: Never heat the column without flow; this will irreversibly damage the resin.

  • Equilibration: Increase flow to 0.6 mL/min. Allow the RI detector to purge for at least 2 hours. The baseline must be flat (drift < 10 nRIU/hr) before analysis.

  • Sample Prep:

    • Dissolve sample in water.[4]

    • Crucial Step: If the sample contains proteins (fermentation broth), add 50% ACN to precipitate, centrifuge, then evaporate and reconstitute in water. Do not inject organic solvents >5% onto this column.

    • Filter through a 0.22 µm PES filter.

  • Analysis: Inject standards (Melibiose, Glucose, Galactose) to establish retention times. Melibiose typically elutes before glucose due to larger hydrodynamic volume.

Self-Validating System Suitability (SST)
  • Resolution (

    
    ):  > 1.5 between Melibiose and any adjacent disaccharide (e.g., Maltose).
    
  • Tailing Factor (

    
    ):  < 1.2. (Higher tailing indicates metal contamination or old column).
    
  • Precision: %RSD of peak area < 1.0% (n=5).

Protocol B: HILIC with ELSD

Best For: Impurity profiling, trace analysis, and complex matrices containing raffinose (which requires gradient elution to remove). Mechanism: Partitioning of the analyte into a water-enriched layer on the surface of a polar stationary phase.

Chromatographic Conditions
ParameterSpecificationRationale
Column Polymer-based Amino (NH₂)Silica-based amino columns form Schiff bases with melibiose (reducing sugar), causing tailing and rapid column death. Polymer bases (e.g., Shodex Asahipak NH2P-50) are chemically stable.
Mobile Phase A 100% Acetonitrile (ACN)Weak solvent in HILIC.
Mobile Phase B Water + 0.1% Ammonium Hydroxide (pH ~9)Strong solvent. High pH suppresses Schiff base formation and improves peak shape.
Gradient 75% A (Isocratic) or Gradient 80%

50% A
Isocratic for simple mixes; Gradient needed if Raffinose/Stachyose are present.
Temp 30°C - 40°CLower temperature protects the amino functional groups.
Detector ELSD (Evaporative Light Scattering)Nebulizer: 30°C, Evaporator: 80°C, Gas: N₂ at 1.6 SLM. (Parameters vary by vendor).
The "Schiff Base" Trap (Mechanism Visualization)

Figure 2: Reducing Sugar Interaction Risks (Why Polymer columns are required for Melibiose)

SchiffBase Melibiose Melibiose (Reducing Aldehyde Group) SilicaNH2 Silica-Propyl-Amine (Standard NH2 Column) Melibiose->SilicaNH2 Reacts with PolymerNH2 Polymer-Amine (Modified NH2 Column) Melibiose->PolymerNH2 Interacts with ResultBad Schiff Base Formation (Irreversible Binding/Tailing) SilicaNH2->ResultBad ResultGood Hydrogen Bonding Only (Clean Separation) PolymerNH2->ResultGood

Caption: Comparison of Melibiose interaction with Silica vs. Polymer Amino columns. Silica leads to chemical binding (Schiff base), while polymer ensures reversible retention.

Step-by-Step Procedure
  • Conditioning: Equilibrate the column with 75% ACN / 25% Water for 60 minutes.

  • Gradient Setup (for Fermentation Broth):

    • 0-10 min: 75% ACN (Elutes Melibiose, Glucose).

    • 10-15 min: Ramp to 50% ACN (Elutes Raffinose, Stachyose).

    • 15-20 min: Hold 50% ACN.

    • 20-21 min: Return to 75% ACN.

    • 21-30 min: Re-equilibrate.

  • Detection: ELSD response is non-linear (log-log). You must generate a calibration curve using a power function (

    
    ).
    

Troubleshooting & Expert Tips

IssueRoot CauseCorrective Action
Double Peaks (Split Peak) Incomplete mutarotation (Protocol A).Increase column temperature to 85°C. Ensure flow rate is not too high (allow time for equilibrium).
Drifting Baseline (RI) Temperature fluctuation or non-degassed solvent.Use an inline degasser. Insulate the inlet tubing. Ensure the reference cell is purged.
Peak Tailing (HILIC) Schiff base formation or secondary ionic interactions.Switch to a polymer-based amino column.[5][6] Add 0.1% NH₄OH to the aqueous mobile phase.
High Backpressure (Protocol A) Bed compression or particulate clogging.Never reverse flow on a resin column. Replace inlet frit. Ensure flow ramp-up is slow (0.1 mL/min increments).

References

  • Shodex HPLC. (n.d.). Ligand Exchange Chromatography Columns - Separation of Saccharides. Retrieved from [Link]

  • Agilent Technologies. (2017). Agilent MetaCarb USP L19 Carbohydrate Column User Manual. Retrieved from [Link]

  • MDPI. (2025). Quantifying Fermentable Sugars in Beer: Development and Validation of a Reliable HPLC-ELSD Method. Retrieved from [Link]

  • GL Sciences. (n.d.). Analysis of Sugars with an InertSphere Sugar-2 Column. Retrieved from [Link]

  • European Medicines Agency (EMA). (2006). ICH Q3B (R2) Impurities in New Drug Products. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Yield of Enzymatic Melibiose Synthesis

Welcome to the technical support center for the enzymatic synthesis of melibiose. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their experimental work...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enzymatic synthesis of melibiose. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their experimental workflows and troubleshoot common issues encountered during melibiose production. My goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic methods for synthesizing melibiose?

There are two predominant enzymatic strategies for producing melibiose (D-Gal-(α1→6)-D-Glc)[1]:

  • Hydrolysis of Raffinose: This is the most common method. Raffinose (a trisaccharide) is composed of galactose, glucose, and fructose. Enzymes like α-galactosidase or certain invertases can selectively cleave the α-1,2 glycosidic bond between glucose and fructose, releasing fructose and leaving melibiose intact.[1]

  • Transglycosylation: This method involves the transfer of a galactose unit from a donor substrate to a glucose acceptor. α-Galactosidases are the key enzymes here. They first cleave a galactose donor (like another α-galactoside) and form a covalent enzyme-galactosyl intermediate. Instead of transferring this to water (hydrolysis), the enzyme transfers it to a glucose molecule, forming the α-1,6 linkage of melibiose. High acceptor (glucose) concentration is critical for this route to be efficient.

Q2: What is the catalytic mechanism of α-galactosidase in this synthesis?

α-Galactosidase operates via a double displacement reaction mechanism, which results in a net retention of the anomeric configuration.[2][3] The process involves two key acidic residues in the active site, typically aspartic acid (Asp).

  • Glycosylation Step: One Asp residue acts as a nucleophile, attacking the anomeric carbon of the substrate (e.g., raffinose or another galactose donor). This forms a covalent galactosyl-enzyme intermediate and releases the first product (e.g., sucrose from raffinose, or the aglycone of the donor).

  • Deglycosylation Step: The second Asp residue acts as a general acid/base. It activates a water molecule (for hydrolysis) or the hydroxyl group of an acceptor molecule like glucose (for transglycosylation). This activated nucleophile then attacks the anomeric carbon of the galactosyl-enzyme intermediate, cleaving the covalent bond and releasing the final product (galactose or melibiose) while regenerating the free enzyme.[2][3]

Troubleshooting Guide: Overcoming Low Melibiose Yield

Low or inconsistent yield is the most frequent challenge in enzymatic synthesis. This guide will walk you through the most common causes and their solutions in a logical, step-by-step manner.

Problem 1: My reaction has a very low, or no, melibiose yield.

This fundamental issue usually points to a problem with one of the core reaction components. Let's diagnose it.

Q: I've set up my reaction, but analysis shows minimal product. Where do I start?

A: Always begin by verifying the "Big Four": Enzyme Activity, Substrate Integrity, Reaction Conditions, and Contaminants. The following workflow diagram illustrates a systematic approach.

Troubleshooting_Workflow start Low Melibiose Yield check_enzyme 1. Verify Enzyme Activity start->check_enzyme check_substrate 2. Check Substrate Integrity start->check_substrate check_conditions 3. Validate Reaction Conditions (pH, Temp) start->check_conditions check_byproducts 4. Analyze By-products start->check_byproducts activity_assay Perform pNPG Assay Is activity present? check_enzyme->activity_assay substrate_quality Confirm Substrate Purity & Concentration check_substrate->substrate_quality ph_temp_control Calibrate pH meter Verify incubator/bath temp check_conditions->ph_temp_control hydrolysis_check High Glucose/Galactose? High Fructose? check_byproducts->hydrolysis_check inactive_enzyme Root Cause: Inactive Enzyme (Storage/Handling Issue) activity_assay->inactive_enzyme No bad_substrate Root Cause: Substrate Degradation or Incorrect Concentration substrate_quality->bad_substrate bad_conditions Root Cause: Incorrect pH/Temp ph_temp_control->bad_conditions hydrolysis_issue Problem: Reaction favors Hydrolysis over Synthesis hydrolysis_check->hydrolysis_issue Yes

Caption: A systematic workflow for diagnosing low melibiose yield.

  • Step 1: Verify Enzyme Activity. Don't assume your enzyme is active. Improper storage or handling can denature it. Perform a simple activity assay using a chromogenic substrate like p-Nitrophenyl-α-D-galactopyranoside (pNPG).[4][5] This will confirm if the enzyme is catalytically competent.

  • Step 2: Check Substrate Integrity. Ensure your primary substrate (e.g., raffinose) has not degraded and is of high purity. Confirm the concentration of your stock solutions.

  • Step 3: Validate Reaction Conditions. The enzyme's activity is highly dependent on pH and temperature.[6][7] Calibrate your pH meter and use a calibrated thermometer to check your water bath or incubator. A small deviation can lead to a significant drop in yield.

  • Step 4: Analyze for Inhibitors. Certain metal ions (like Cu2+) can strongly inhibit α-galactosidase activity.[7][8] Ensure your buffers and water are free from potential contaminants.

Problem 2: The reaction produces significant by-products, lowering melibiose purity and yield.

This is a classic case of reaction kinetics and equilibrium. The enzyme isn't just a synthesis machine; it can also catalyze unwanted side reactions.

Q: My HPLC analysis shows a lot of glucose, galactose, and fructose, not just melibiose. Why?

A: This indicates that one of two competing reactions is dominating your synthesis:

  • Hydrolysis of the Substrate: If you are using raffinose, the enzyme might be hydrolyzing it all the way to galactose, glucose, and fructose instead of stopping at melibiose.

  • Hydrolysis of the Product: α-Galactosidase can, and will, hydrolyze your desired product, melibiose, back into glucose and galactose.[1] This is a critical factor often overlooked.

Solutions to Shift the Equilibrium Towards Synthesis:

  • Increase Substrate Concentration: This is the most effective lever you can pull. High concentrations of the acceptor molecule (glucose in transglycosylation, or the raffinose itself) favor the synthetic reaction over hydrolysis, where water is the competing acceptor.[9][10] Studies have shown that high raffinose concentrations strongly favor melibiose production.[9][10]

  • Control Water Activity (a_w): While more advanced, reducing the water available in the reaction by adding co-solvents (like glycerol or polyethylene glycol) can significantly suppress the competing hydrolysis reaction.

  • Use Engineered Biocatalysts: In whole-cell biocatalysis systems, such as with Saccharomyces cerevisiae, the endogenous α-galactosidase (encoded by the MEL1 gene) can degrade the melibiose product. Deleting the MEL1 gene is a proven strategy to eliminate this degradation pathway and significantly improve the final yield and purity of melibiose.[11]

Reaction_Pathways cluster_0 Desired Synthesis Pathway cluster_1 Undesired Hydrolysis Pathway Raffinose Raffinose Melibiose Melibiose (Product) Raffinose->Melibiose α-Galactosidase Fructose Fructose (By-product) Melibiose_h Melibiose Glucose Glucose (Side Product) Melibiose_h->Glucose α-Galactosidase + H₂O Galactose Galactose (Side Product)

Caption: Competing enzymatic pathways in melibiose synthesis.

Problem 3: My reaction starts strong but then stalls before completion.
Q: The reaction rate is high initially but plateaus quickly, leaving a lot of unreacted substrate. What's causing this?

A: This "stalling" phenomenon typically points to enzyme inhibition or instability over the reaction time course.

  • Product Inhibition: Galactose, a component of melibiose, is a known inhibitor of many α-galactosidases. As the reaction proceeds and the concentration of melibiose (and consequently, trace amounts of hydrolyzed galactose) increases, the enzyme's activity can be progressively reduced.

  • Enzyme Instability: The chosen reaction temperature or pH, while optimal for initial activity, may not be optimal for long-term stability. The enzyme could be slowly denaturing over the course of a multi-hour or overnight reaction.

  • pH Drift: Enzymatic reactions can cause the pH of the buffer to change over time. If the buffer capacity is insufficient, this pH drift can move the reaction out of the optimal range for the enzyme, causing it to slow down or stop.

Solutions:

  • Check for Stability: Run a time-course experiment where you incubate the enzyme under reaction conditions (without substrate) and measure its residual activity at various time points. This will tell you if your enzyme is stable for the required duration.

  • Optimize for Stability, Not Just Activity: You may find that a slightly lower temperature results in a lower initial rate but a higher overall yield because the enzyme remains active for much longer. For example, an enzyme with an optimal temperature of 65°C might retain over 80% of its activity for hours at 50-55°C, making the lower temperature better for long-term synthesis.[7]

  • Use a Stronger Buffer: Ensure your buffer has sufficient capacity to maintain a stable pH throughout the reaction. Periodically check and adjust the pH during long reactions if necessary.

Optimization Protocols & Data

How do I systematically optimize my reaction for maximum melibiose yield?

A systematic, one-factor-at-a-time or a Design of Experiments (DoE) approach is recommended. Below is a general protocol and a table summarizing optimal conditions found in the literature for different enzymes.

Protocol: Optimizing Melibiose Synthesis from Raffinose
  • Establish a Baseline: Set up a standard reaction (e.g., 100 g/L Raffinose, 1 U/mL enzyme, in 50 mM Phosphate Buffer, pH 6.0 at 40°C for 4 hours). This is your control.

  • Optimize pH: Set up parallel reactions across a pH range (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0) while keeping all other parameters constant. Analyze the yield in each to find the optimal pH.

  • Optimize Temperature: Using the optimal pH from the previous step, set up reactions across a temperature range (e.g., 35°C, 45°C, 55°C, 65°C).

  • Optimize Substrate Concentration: Using the optimal pH and temperature, vary the initial concentration of raffinose (e.g., 50, 100, 150, 200, 250 g/L). High concentrations are often favorable.[9][10]

  • Optimize Enzyme Concentration: Finally, using the optimal conditions identified above, vary the enzyme concentration (e.g., 0.5, 1.0, 2.5, 5.0 U/mL) to find the most cost-effective amount that achieves maximum yield in your desired timeframe.

Table 1: Published Optimal Conditions for Melibiose Synthesis
EnzymeSource OrganismSubstrate(s)Optimal pHOptimal Temp.Max Yield ReportedReference
LevansucraseLeuconostoc mesenteroidesRaffinose & Lactose (1:1)6.045 °C88 g/L[9][10]
α-GalactosidaseBacillus sp. JF2Melibiose (for production)7.555 °CNot specified[6]
α-GalactosidaseAspergillus sp. D-23Raffinose / Melibiose5.065 °C>95% hydrolysis[7][8]
α-GalactosidaseCorynebacterium murisepticumMelibiose / Raffinose7.5Not specifiedNot specified[12]
References
  • Enzymatic Production of Melibiose from Raffinose by the Levansucrase from Leuconostoc mesenteroides B-512 FMC. PubMed, [Link]

  • Reactions in the whole-cell biocatalyzed production of melibiose from... ResearchGate, [Link]

  • Enzymatic Production of Melibiose from Raffinose by the Levansucrase from Leuconostoc mesenteroides B-512 FMC. Journal of Agricultural and Food Chemistry, [Link]

  • Catalytic Mechanism of Human α-Galactosidase. PMC, [Link]

  • Biosynthesis of Nondigestible Galactose-Containing Hetero-oligosaccharides by Lactobacillus plantarum WCFS1 MelA α-Galactosidase. Journal of Agricultural and Food Chemistry, [Link]

  • Factors regulating production of alpha-galactosidase from Bacillus sp. JF2. PubMed, [Link]

  • Melibiose - Wikipedia. Wikipedia, [Link]

  • Uncommon Glycosidases for the Enzymatic Preparation of Glycosides. MDPI, [Link]

  • Melibiose is hydrolyzed exocellularly by an inducible exo-alpha-galactosidase in Azotobacter vinelandii. PubMed, [Link]

  • Melibiose is hydrolyzed exocellularly by an inducible exo-alpha-galactosidase in Azotobacter vinelandii. PMC, [Link]

  • Characterization of alpha-galactosidase from Corynebacterium murisepticum and mechanism of its induction. ResearchGate, [Link]

  • High Molecular Weight α-Galactosidase from the Novel Strain Aspergillus sp. D-23 and Its Hydrolysis Performance. MDPI, [Link]

  • High Molecular Weight α-Galactosidase from the Novel Strain Aspergillus sp. D-23 and Its Hydrolysis Performance. PSE Community.org, [Link]

  • α-Galactosidase - Wikipedia. Wikipedia, [Link]

  • Construction of engineered Saccharomyces cerevisiae strain to improve that whole-cell biocatalytic production of melibiose from raffinose. ResearchGate, [Link]

  • Dependence of the initial rate for the hydrolysis of melibiose (F), raffinose (OE), and stachyose (f) upon substrate concentration. ResearchGate, [Link]

Sources

Optimization

Stability of 6-O-alpha-D-Galactopyranosyl-D-glucose at different pH and temperatures

Product: 6-O-alpha-D-Galactopyranosyl-D-glucose (Melibiose) CAS: 585-99-9 Support Tier: Level 3 (Senior Application Scientist)[1][2] Introduction: The Molecular Context Welcome to the Technical Support Center. You are li...

Author: BenchChem Technical Support Team. Date: February 2026

Product: 6-O-alpha-D-Galactopyranosyl-D-glucose (Melibiose) CAS: 585-99-9 Support Tier: Level 3 (Senior Application Scientist)[1][2]

Introduction: The Molecular Context

Welcome to the Technical Support Center. You are likely working with Melibiose because you require a reducing disaccharide with a specific


 glycosidic linkage.[2] Unlike the 

bond in maltose or the

in lactose, the

linkage in Melibiose imparts unique conformational flexibility and a distinct stability profile.[2]

This guide moves beyond basic datasheets to address the causality of instability. Whether you are observing unexpected peak broadening in HPLC, browning in culture media, or inconsistent enzymatic assays, this document details the physicochemical limits of Melibiose.

Module 1: Stability Profile Matrix

User Observation: "My stock solution has turned yellow," or "I see undefined peaks in my chromatogram."

Root Cause Analysis: Melibiose is a reducing sugar .[2] It possesses a free anomeric carbon on the glucose unit, making it susceptible to two primary degradation pathways:

  • Acid Hydrolysis: Cleavage of the

    
     bond.[2]
    
  • Alkaline Degradation: Enolization and fragmentation (Lobry de Bruyn-Alberda van Ekenstein transformation).[2]

Thermodynamic Stability Table
ConditionpH RangeTemperatureStability StatusMechanism / Risk
Cryogenic N/A-20°C to -80°CStable Kinetic arrest.[2] Ideal for long-term storage (solid or solution).[2][3]
Refrigerated 4.0 – 7.04°CStable Standard storage condition for aqueous solutions (<24h).[2]
Ambient 3.0 – 7.020°C – 25°CStable Stable for short durations (<8h).[2]
Acidic Stress < 3.0> 60°CUnstable Hydrolysis. The

bond cleaves into Galactose + Glucose.[2]
Alkaline Stress > 8.0> 25°CUnstable Isomerization. Conversion to fructose analogues and organic acids.
Thermal Stress Any> 120°C (Autoclave)Critical Maillard Reaction. Rapid browning if amines (buffers/proteins) are present.[2]

Module 2: Troubleshooting Acid Hydrolysis

Issue: Loss of Melibiose integrity in acidic buffers (e.g., Glycine-HCl, Citrate).[2]

Technical Insight: While the


 linkage is thermodynamically more stable than the 

linkage found in starch due to higher rotational freedom, it is not immune to acid catalysis.[2] Protonation of the glycosidic oxygen leads to bond cleavage.

Diagnostic Protocol: If you suspect hydrolysis, do not rely on standard reducing sugar assays (e.g., DNS method) alone, as the hydrolysis products (Glucose + Galactose) are also reducing sugars, often yielding false positives for stability.[2]

Remediation:

  • Buffer Selection: Avoid Acetate or Citrate buffers below pH 3.5 if heating is required.[2] Use Phosphate or MES buffers (pH 5.5–6.[2]5) for optimal stability.

  • Sterilization: Do not autoclave Melibiose in acidic media. Use 0.22 µm filtration.[2]

Module 3: Troubleshooting Alkaline Degradation & Browning

Issue: Solution turns yellow/brown or pH drifts downward over time.

Technical Insight: In alkaline conditions (pH > 8.0), the glucosyl ring opens to form an enediol intermediate. This leads to:

  • Isomerization: Re-arrangement into ketoses.[2]

  • 
    -Elimination:  Fragmentation into smaller organic acids (formic, acetic, lactic), which explains the observed pH drop.[2]
    
  • Maillard Reaction: If amino acids (peptides, Tris buffer) are present, the carbonyl group of the open-chain glucose reacts with the amine, forming Schiff bases and melanoidins (brown pigments).

Decision Tree: Stability & Handling

MelibioseStability Start Start: Define Experimental Conditions CheckpH Check pH Environment Start->CheckpH Acid Acidic (pH < 3.0) CheckpH->Acid Neutral Neutral (pH 4.0 - 7.0) CheckpH->Neutral Alkaline Alkaline (pH > 8.0) CheckpH->Alkaline TempCheck1 Temp > 60°C? Acid->TempCheck1 Stable STABLE Proceed with Experiment Neutral->Stable TempCheck2 Temp > 25°C? Alkaline->TempCheck2 Hydrolysis RISK: Hydrolysis (Gal + Glc formation) TempCheck1->Hydrolysis Yes TempCheck1->Stable No (Short term) Degradation RISK: Enolization & Fragmentation TempCheck2->Degradation No (Long term) MaillardCheck Amine Present? (Tris, Proteins) TempCheck2->MaillardCheck Yes MaillardCheck->Degradation No Browning CRITICAL: Maillard Reaction (Browning) MaillardCheck->Browning Yes

Caption: Decision logic for Melibiose stability based on pH, temperature, and buffer composition.

Module 4: Analytical Validation Protocols

User Question: "How do I quantitate Melibiose purity and degradation products?"

Standard Method: HPAEC-PAD High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the gold standard.[2] Melibiose is weakly acidic (pKa ~12) and can be separated as an oxyanion at high pH.[2]

Why this works: Unlike UV detection (which requires derivatization for sugars) or RI (which has low sensitivity), PAD detects carbohydrates directly with femtomole sensitivity.[2]

Protocol Workflow:

  • Column: Dionex CarboPac PA10 or PA20 (Thermo Fisher).[2]

  • Eluent A: 100 mM NaOH (Isocratic).

  • Eluent B: 100 mM NaOH + 250 mM Sodium Acetate (Gradient).

  • Flow Rate: 1.0 mL/min.

  • Detection: Pulsed Amperometry (Gold electrode).[2]

Expected Retention Order (CarboPac PA10):

  • Glucose (Monosaccharide - Degradation Product)[2]

  • Galactose (Monosaccharide - Degradation Product)[2]

  • Melibiose (Disaccharide)[2][3][4]

  • Raffinose (Trisaccharide - Common Impurity)[2]

AnalyticalWorkflow Sample Sample (Melibiose) Prep Dilution in Deionized Water Sample->Prep HPAEC HPAEC-PAD (CarboPac PA10) Prep->HPAEC Result1 Peak @ ~10 min (Melibiose) HPAEC->Result1 Intact Result2 Peaks @ <6 min (Glc/Gal Hydrolysis) HPAEC->Result2 Degraded

Caption: Analytical workflow for validating Melibiose integrity using HPAEC-PAD.

Frequently Asked Questions (FAQ)

Q: Can I autoclave Melibiose stock solutions? A: No. Autoclaving (121°C) poses a high risk of hydrolysis and caramelization. We strictly recommend preparing a concentrated stock (e.g., 100 mM) in water and sterilizing via 0.22 µm PES or PVDF filtration .[2]

Q: Is Melibiose stable in cell culture media (DMEM/RPMI)? A: Yes, but with caveats. Cell culture media is buffered at pH 7.2–7.4, which is safe.[2] However, prolonged incubation at 37°C can lead to slow oxidation.[2] Always add Melibiose fresh to the media prior to the experiment; do not store pre-mixed media for weeks.

Q: Why does my Melibiose standard curve look non-linear in UV assays? A: Melibiose does not have a strong chromophore.[2] UV detection at 190-200 nm is noisy and non-specific.[2] Use Refractive Index (RI) or ELSD (Evaporative Light Scattering Detection) if HPAEC-PAD is unavailable.[2]

References

  • BeMiller, J. N. (2019).[2] Carbohydrate Chemistry for Food Scientists. AACC International Press.[2] (General mechanisms of glycosidic hydrolysis and alkaline degradation).

  • Corbett, W. M., & Kenner, J. (1954).[2][5] The degradation of carbohydrates by alkali.[5][6][7][8] Part VIII. Melibiose. Journal of the Chemical Society, 3281-3283.[2]

  • Thermo Fisher Scientific. (2020).[2][9] Determination of Carbohydrates in Urine by HPAE-PAD. Application Note 282. (Protocol for HPAEC-PAD analysis of disaccharides including Melibiose).

  • PubChem. (n.d.).[2] Melibiose Compound Summary. National Library of Medicine.

  • Martinez-Villaluenga, C., et al. (2008).[2] Kinetics of raffinose family oligosaccharides hydrolysis. Journal of Food Engineering, 89(3).[2] (Comparative stability of alpha-1,6 linkages).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Melibiose

Executive Summary Melibiose (6-O-α-D-galactopyranosyl-D-glucose) presents a unique set of chromatographic challenges due to its reducing nature, high polarity, and lack of a UV chromophore. Peak tailing in melibiose anal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Melibiose (6-O-α-D-galactopyranosyl-D-glucose) presents a unique set of chromatographic challenges due to its reducing nature, high polarity, and lack of a UV chromophore. Peak tailing in melibiose analysis is rarely a simple "plumbing" issue; it is most often a symptom of mutarotation kinetics , Schiff base formation , or ligand-exchange inefficiencies .

This guide moves beyond basic troubleshooting to address the physicochemical root causes of peak asymmetry. It is structured to guide you through the two primary separation modes: Hydrophilic Interaction Liquid Chromatography (HILIC) and Ligand Exchange Chromatography (LEC) .

Part 1: Diagnostic Workflow

Before adjusting your method, identify the failure mode using the logic flow below.

Melibiose_Troubleshooting Start START: Melibiose Peak Tailing Mode Identify Separation Mode Start->Mode HILIC HILIC Mode (Amide/Amino/Polymeric) Mode->HILIC LEC Ligand Exchange Mode (Ca2+, Pb2+, H+ Resins) Mode->LEC ColType Column Chemistry? HILIC->ColType Temp Check Column Temp LEC->Temp Amino Amino (NH2) Phase ColType->Amino Amide Amide Phase ColType->Amide Schiff CAUSE: Schiff Base Formation (Irreversible Adsorption) Amino->Schiff Peak loss + Tailing Solvent Check Sample Solvent Amide->Solvent Mismatch CAUSE: Solvent Mismatch (Sample >50% Water) Solvent->Mismatch Distorted Front/Tail LowTemp Temp < 60°C Temp->LowTemp HighTemp Temp > 80°C Temp->HighTemp Mutarotation CAUSE: Anomer Separation (Mutarotation too slow) LowTemp->Mutarotation Split/Broad Peak Metal CAUSE: Metal Bleed/Contamination HighTemp->Metal Tailing despite high temp

Figure 1: Decision tree for isolating the root cause of melibiose peak asymmetry based on column chemistry and operating conditions.

Part 2: Technical Support Q&A

Category A: Ligand Exchange Chromatography (LEC)

Standard method for sugar analysis using sulfonated cross-linked styrene-divinylbenzene copolymers (e.g., Ca²⁺ or Pb²⁺ forms).

Q1: I am using a Calcium-form (Ca²⁺) column at 40°C. The melibiose peak is extremely broad and shows severe tailing, almost splitting into two. Is the column dead?

A: The column is likely fine; your temperature is too low. Melibiose is a reducing sugar , meaning it exists in solution as an equilibrium of


 and 

anomers. In Ligand Exchange Chromatography, the metal counterion complexes differently with these two anomers.
  • The Mechanism: At low temperatures (e.g., 40°C), the rate of interconversion (mutarotation) between

    
     and 
    
    
    
    forms is slower than the chromatographic separation process. The column begins to separate the two anomers, resulting in a "saddle" shape or extreme broadening/tailing [1, 2].
  • The Fix: Increase the column temperature to 80°C - 85°C .

    • High temperature accelerates the mutarotation kinetics so that the interconversion is faster than the separation. The detector sees a single, sharp, average peak.

    • Note: Ensure your specific column hardware is rated for 85°C. Most polymer sugar columns are designed for this.

Q2: My retention times are shifting, and peaks are tailing on my Ca-form column. I suspect metal contamination. How do I regenerate it?

A: Tailing in LEC often results from the displacement of the Ca²⁺ counterions by other cations (like Na⁺ or H⁺ from the sample matrix) or heavy metals. This alters the ligand exchange capacity.

  • Regeneration Protocol (Ca-Form Columns):

    • Disconnect the detector (Crucial: Nitrate salts can damage RI/ELSD cells or cause high background).

    • Invert the column (pump flow in reverse) at a low flow rate (e.g., 0.2 mL/min).

    • Flush with 0.1 M Calcium Nitrate [Ca(NO₃)₂] for approximately 4 hours or 15-20 column volumes [3].

    • Flush with HPLC-grade water for 2 hours to remove excess nitrate.

    • Reconnect normally and equilibrate at operating temperature.

Category B: HILIC (Hydrophilic Interaction Liquid Chromatography)

Preferred for higher sensitivity and compatibility with Mass Spectrometry.

Q3: I switched from a polymer column to a Silica-based Amino (NH₂) column to get sharper peaks, but the melibiose peak tails and the area counts are decreasing over time. Why?

A: You are witnessing Schiff base formation .

  • The Chemistry: The primary amine group on the stationary phase reacts with the aldehyde group (carbonyl) of the reducing sugar (melibiose) to form a Schiff base (imine). This is a covalent modification.

    • Result: Some melibiose becomes permanently bound to the column (loss of area), and the reversible portion of the reaction causes severe tailing [4].

  • The Fix: Switch to an Amide-functionalized column (e.g., Waters XBridge BEH Amide or similar).

    • Amide groups are chemically stable and do not react with reducing sugars, preventing this specific type of chemical tailing while maintaining HILIC retention [5].

Q4: I am using an Amide HILIC column. The peak looks like it has a "fronting" shoulder that bleeds into a tail. My sample is dissolved in water.

A: This is a classic solvent strength mismatch .

  • The Physics: In HILIC, water is the "strong" solvent. If you inject a sample dissolved in 100% water into a mobile phase of 75% Acetonitrile (weak solvent), the water in the sample plug disrupts the water-rich layer on the stationary phase surface. This causes the analyte to travel too fast initially (fronting) and then smear as it re-equilibrates (tailing) [6].

  • The Fix: Dilute your sample in the mobile phase organic ratio.

    • Target: 50:50 Acetonitrile:Water (minimum) or ideally 75:25 Acetonitrile:Water.

    • If solubility is an issue, use the highest % organic possible that keeps melibiose in solution.

Part 3: Comparative Data & Specifications

Select the correct column mode based on your laboratory's detection capabilities and sample matrix.

FeatureLigand Exchange (Ca²⁺/Pb²⁺)HILIC (Amide)
Primary Interaction Metal-Ligand Complexation + Size ExclusionHydrophilic Partitioning
Peak Shape Risk Mutarotation splitting (if Temp < 80°C)Solvent Mismatch (if sample is 100% aqueous)
Typical Mobile Phase 100% Water (Isocratic)75% ACN / 25% Water (Gradient capable)
Detection Compatibility RI (Refractive Index) onlyELSD, CAD, MS, RI
Resolution of Anomers Poor (unless optimized for it)High (can separate α/β if Temp is low)
Tailing Factor Target < 1.5 (Strict USP limits often difficult)< 1.2 (Achievable with correct setup)

Part 4: Advanced Visualization: The Mutarotation Effect

The following diagram illustrates why temperature is the critical control variable for peak symmetry in reducing sugars like melibiose.

Mutarotation_Effect cluster_0 Low Temperature (40°C) cluster_1 High Temperature (80°C) Alpha1 α-Melibiose Beta1 β-Melibiose Alpha1->Beta1 Slow Interconversion (k < separation speed) Peak1 Result: Split or Saddle Peak Beta1->Peak1 Alpha2 α-Melibiose Beta2 β-Melibiose Alpha2->Beta2 Rapid Interconversion (k > separation speed) Peak2 Result: Single Sharp Peak Beta2->Peak2

Figure 2: Kinetic impact of temperature on the chromatographic profile of reducing sugars. At high temperatures, the rapid averaging of anomers results in a single symmetrical peak.

References

  • National Institutes of Health (NIH). (2017). Interconversion and chromatographic separation of carbohydrate stereoisomers on polystyrene-divinylbenzene resins. PubMed. [Link]

  • Shodex HPLC. (2022). Lesson 4: Separation Modes and their Mechanisms - Ligand Exchange. Shodex Technical Guide. [Link]

  • Shodex HPLC. (n.d.). Regeneration Method: Ligand Exchange Chromatography Columns. Shodex Support. [Link]

  • Shimadzu. (n.d.). Methods for Separating Sugars - Partition (Normal-Phase) and Schiff Base Issues. Shimadzu Technical Reference. [Link]

  • Waters Corporation. (2021). Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods. Waters Application Notes. [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. LCGC North America. [Link]

Optimization

Optimizing NMR data acquisition for 6-O-alpha-D-Galactopyranosyl-D-glucose

Technical Support Center: Melibiose (6-O- -D-Galp-D-Glc) NMR Optimization Ticket ID: MEL-NMR-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Melibiose (6-O-


-D-Galp-D-Glc) NMR Optimization 
  • Ticket ID: MEL-NMR-001

  • Assigned Specialist: Dr. A. Vance, Senior Application Scientist

  • Status: Open

  • Subject: Comprehensive Acquisition & Troubleshooting Guide

Introduction: The "Melibiose Anomaly"

Welcome to the technical support center. If you are analyzing Melibiose , you are likely facing one of two problems: your spectrum looks "impure" due to signal doubling, or your water suppression is obliterating your anomeric signals.

Melibiose is a reducing disaccharide consisting of Galactose linked


-(1$\to$6) to Glucose. Because the Glucose unit at the reducing end retains a free hemiacetal, it undergoes mutarotation .[1] In solution, it exists as an equilibrium mixture of 

-glucopyranose (~36%) and

-glucopyranose (~64%).

This is not an impurity. It is a physical characteristic of the molecule. You will see two sets of signals for the Glucose moiety, while the Galactose moiety (locked in the glycosidic bond) remains largely singular but may show slight splitting due to the influence of the distant glucose anomer.

Module 1: Sample Preparation & Environment

Objective: Create a stable, high-resolution environment that minimizes chemical exchange broadening.

Solvent Selection
  • Standard: D₂O (99.9% D) .

    • Why: Carbohydrates are hydrophilic.[2] D₂O provides the best solubility and lock stability.

    • Reference:DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) is the required internal standard (

      
       0.00 ppm).[3]
      
    • Warning: Do not use TMS (Tetramethylsilane). It is insoluble in water and will form a separate phase, ruining your shimming.

The "Equilibrium" Protocol

If you dissolve solid Melibiose and immediately run the NMR, the


 ratio will drift during acquisition, causing integration errors and artifacts.
  • Action: Dissolve the sample and let it sit at room temperature for 2–4 hours before acquisition.

  • Verification: Run a quick 1D proton. If the ratio of the anomeric doublets is constant over 10 minutes, you are at equilibrium.

pH Considerations
  • Target: pH 6.5 – 7.0.

  • Reasoning: Extreme pH catalyzes mutarotation and proton exchange. Keep it neutral to ensure sharp lines. Phosphate buffer (10-50 mM) in D₂O is recommended for qNMR (Quantitative NMR).

Module 2: Acquisition Parameters (The Data)

Objective: Capture the anomeric protons without water suppression interference.

The "Death Zone" (Water Suppression)

The HDO (residual water) signal in D₂O typically falls around 4.79 ppm .

  • The Conflict: The

    
    -Glucose anomer  of Melibiose resonates at ~4.64 ppm . The 
    
    
    
    -Galactose anomer
    resonates at ~4.96 ppm . Both are dangerously close to the water signal.
  • The Fix: Do not use standard Presaturation (zgpr). It has a wide saturation bandwidth that will bleach your anomeric signals.

Recommended Pulse Sequence: Excitation Sculpting (zgesgp) [4]

  • Why: It provides a "brick-wall" suppression profile. It kills the water signal without attenuating the nearby carbohydrate protons.

  • Alternative Strategy (Temperature Shift): If overlap persists, change the temperature.

    • Logic: The HDO chemical shift is temperature-dependent (~ -0.01 ppm/K). Sugar protons are less sensitive.

    • Action: Run at 25°C (298 K) initially. If HDO overlaps with the

      
      -anomer, increase Temp to 35°C (308 K)  to shift HDO upfield (lower ppm), away from your signals.
      
2D Experiments (Essential for Assignment)

Carbohydrate protons (H2–H6) cluster in the 3.4–4.0 ppm region. 1D analysis is impossible here.

ExperimentPulse Seq (Bruker)Optimization ParameterPurpose
HSQC hsqcedetgpsisp2.3CNST2 = 145 HzMultiplicity Editing. Separates CH (red) from CH₂ (blue). Critical for identifying the C6 methylene in the 1

6 linkage.
HMBC hmbcgplpndqfCNST13 = 6–8 HzLinkage Proof. You need to see the correlation between Gal-H1 and Glc-C6 .
TOCSY mlevphprD9 = 80–120 msSpin System Trace. Allows you to "walk" from the distinct anomeric proton down the ring to H2, H3, H4.

Module 3: Data Analysis & Troubleshooting

Chemical Shift Fingerprint (D₂O, 298 K)

Use this table to validate your assignment. Note the doubling of Glucose signals.

MoietyPositionProton (

ppm)
Multiplicity (

Hz)
Carbon (

ppm)
Notes

-Glucose
H-15.22 d (3.8 Hz)92.9 Reducing end (Minor)

-Glucose
H-14.64 d (7.9 Hz)96.8 Reducing end (Major)

-Galactose
H-14.96 d (3.8 Hz)99.5 Non-reducing end
Linkage Glc-H6~3.7 - 3.9m66.0 Shifted downfield due to glycosylation
Troubleshooting Workflow (Logic Tree)

Melibiose_Troubleshooting Start START: Spectrum Analysis Q1 Are there 3 anomeric signals? Start->Q1 Yes1 Yes (5.22, 4.96, 4.64 ppm) Q1->Yes1 Normal No1 No, I see fewer Q1->No1 Issue Analysis Check Integration Ratio: Glc-a (0.36) : Gal (1.0) : Glc-b (0.64) Yes1->Analysis Q2 Which signal is missing? No1->Q2 Linkage Verify Linkage: Run HMBC. Look for Gal-H1 -> Glc-C6 Analysis->Linkage MissBeta Missing ~4.64 ppm Q2->MissBeta MissAlpha Missing ~5.22 ppm Q2->MissAlpha SolBeta Water Suppression Artifact. Switch to Excitation Sculpting or Change Temp (+10°C). MissBeta->SolBeta SolAlpha Check Equilibrium. Did you freeze-dry from a specific solvent? MissAlpha->SolAlpha

Figure 1: Decision matrix for diagnosing spectral anomalies in Melibiose acquisition.

FAQ: Frequently Asked Questions

Q: Why does the HMBC cross-peak for the 1


6 linkage look weaker than internal ring correlations? 
A:  The 1

6 linkage has an extra degree of rotational freedom (the

angle around C5-C6). This flexibility reduces the effective dipolar coupling and NOE intensity. For HMBC, the ³J

coupling across the glycosidic bond can vary. If the signal is weak, increase the number of scans (NS) or try setting CNST13 (long-range coupling delay) to 6 Hz instead of the standard 8 Hz to catch smaller couplings.

Q: Can I use DMSO-d6 to stop the mutarotation? A: Yes, but with caveats. In DMSO-d6, the exchange is slow enough that you might see discrete OH signals, which is useful for structural proof. However, the viscosity of DMSO broadens the lines compared to D₂O. For standard identification, D₂O is preferred. If you must use DMSO, ensure the sample is strictly dry; any water will catalyze proton exchange and blur the OH multiplets.

Q: I see a "triplet" looking peak at 4.64 ppm instead of a doublet. Why? A: This is likely the


-Glucose anomer (Large 

~8Hz) overlapping with the residual HDO signal or a spinning sideband if you are spinning the sample. Turn off sample spinning (standard for high-field NMR) and check your water suppression bandwidth.

References

  • Human Metabolome Database (HMDB). Metabocard for Melibiose (HMDB0000054). Available at: [Link]

  • BMRB (Biological Magnetic Resonance Data Bank). Melibiose NMR Data Standards. Available at: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Roslund, M. U., et al. (2008). Complete assignment of the 1H and 13C NMR spectra of five disaccharides. Carbohydrate Research.[1][5] (Source for specific coupling constants and shifts).

Sources

Troubleshooting

Technical Support Center: Melibiose Stability &amp; Storage

Topic: Preventing Degradation of Melibiose (CAS: 585-99-9) Introduction: The Stability Paradox Melibiose (6-O- -D-galactopyranosyl-D-glucose) is a reducing disaccharide often selected for its superior glass transition pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Degradation of Melibiose (CAS: 585-99-9)

Introduction: The Stability Paradox

Melibiose (6-O-


-D-galactopyranosyl-D-glucose) is a reducing disaccharide often selected for its superior glass transition properties compared to lactose or sucrose in protein formulations. However, users frequently underestimate its reactivity.

The Core Problem: As a reducing sugar, Melibiose possesses an open-chain aldehyde form in equilibrium. This makes it chemically distinct from non-reducing sugars like Trehalose or Sucrose. It is susceptible to two opposing degradation forces: Acid Hydrolysis (breaking the bond) and Maillard Reaction (browning with amines).

This guide replaces generic "store at 4°C" advice with a mechanistic troubleshooting framework.

Module 1: Critical Degradation Pathways

To prevent degradation, you must first diagnose the specific threat vector in your experimental setup.

The Hydrolysis Vector (Acid Sensitivity)

Unlike Lactose (


-1,4), Melibiose contains an 

-(1$\rightarrow$6) glycosidic linkage. While this linkage is thermodynamically more stable than the

-linkage, it remains vulnerable to acid-catalyzed hydrolysis, especially at elevated temperatures.
  • Result: Cleavage into D-Galactose and D-Glucose .

  • Trigger: pH < 4.0 combined with Temperature > 25°C.

The Maillard Vector (The "Browning" Risk)

Because Melibiose is a reducing sugar, it will react covalently with primary amines (e.g., Lysine residues in proteins, Tris buffer, Glycine) to form Schiff bases.

  • Result: Yellow/Brown discoloration, formation of Advanced Glycation End-products (AGEs), and loss of protein activity.

  • Trigger: pH > 7.0, presence of amines, and intermediate moisture activity (

    
     0.4–0.8).
    
The Hygroscopic Vector (Physical Stability)

Melibiose is generally supplied as a monohydrate. However, amorphous melibiose (often formed after spray drying or lyophilization) is highly hygroscopic.

  • Result: Caking, deliquescence, and recrystallization.

  • Trigger: Relative Humidity (RH) > 50% (Critical RH).

Module 2: Visualization of Degradation Logic

The following diagram illustrates the decision logic for identifying the degradation mechanism based on environmental conditions.

Melibiose_Degradation Start Melibiose Formulation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Aqueous Solution State->Liquid Humidity RH > 50%? Solid->Humidity pH_Check Check pH Environment Liquid->pH_Check Caking Result: Caking & Recrystallization Humidity->Caking Yes Stable_Solid Stable (Keep Desiccated) Humidity->Stable_Solid No Acidic pH < 4.0 pH_Check->Acidic Basic pH > 7.0 pH_Check->Basic Neutral pH 5.0 - 6.5 pH_Check->Neutral Hydrolysis Result: Hydrolysis (Glucose + Galactose) Acidic->Hydrolysis Heat accelerates Amine Amine Present? (Tris, Glycine, Protein) Basic->Amine Stable_Liq Optimal Stability Neutral->Stable_Liq Maillard Result: Maillard Reaction (Browning/Crosslinking) Amine->Maillard Yes Amine->Stable_Liq No (Phosphate buffer)

Figure 1: Mechanistic pathway for Melibiose degradation based on state, pH, and co-solutes.

Module 3: Troubleshooting Guides & FAQs

Scenario A: "My white Melibiose powder has turned yellow/brown."

Diagnosis: Maillard Reaction or Caramelization.[1] Root Cause:

  • Contamination: Did you use a spatula previously used for amino acids?

  • Thermal Stress: Was the container stored near a heat source?

  • Moisture: High humidity facilitates the mobility of reactants in the solid state.

Corrective Action:

  • Discard the lot. Maillard products are irreversible.

  • Protocol Change: Store future lots in a desiccator at room temperature (or 4°C). Ensure the container is tightly sealed with Parafilm.

Scenario B: "I see extra peaks in my HPLC chromatogram (LC-MS)."

Diagnosis: Hydrolysis (Glycosidic bond cleavage). Root Cause:

  • You likely have peaks at MW 180.16 Da (Monosaccharides) appearing alongside the Melibiose peak (MW 342.30 Da).

  • Buffer Error: Did you use an acidic buffer (Citrate, Acetate) at pH < 4.0?

  • Mobile Phase: Using 0.1% TFA (Trifluoroacetic acid) in your LC mobile phase can induce on-column hydrolysis if the temperature is high.

Corrective Action:

  • Switch to a neutral mobile phase (Ammonium Acetate) if possible.

  • Verify solution pH.[2] If acidic conditions are required, keep the temperature at 4°C and analyze immediately.

Scenario C: "The powder has formed a hard brick (Caking)."

Diagnosis: Moisture Sorption / Glass Transition. Root Cause:

  • Amorphous Melibiose has a

    
     (Glass Transition Temperature) that drops drastically with moisture content. Once 
    
    
    
    drops below room temperature, the powder flows, becomes sticky, and recrystallizes into a hard mass.

Corrective Action:

  • The chemical integrity might be intact, but weighing accuracy is compromised.

  • Prevention: Use a glove box for weighing if your lab humidity is >50%. Re-seal with desiccant packs immediately.

Module 4: Validated Analytical Protocol

To confirm the purity of your Melibiose stock, do not rely on simple UV absorbance (sugars have poor UV response). Use this HILIC-ELSD or RI method.

Method: HILIC Separation of Melibiose and Hydrolysis Products
ParameterSetting
Column Amide-functionalized HILIC column (e.g., TSKgel Amide-80 or XBridge Amide)
Dimensions 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 80% Acetonitrile / 20% Water (with 10 mM Ammonium Acetate, pH 6.8)
Mobile Phase B 30% Acetonitrile / 70% Water (with 10 mM Ammonium Acetate, pH 6.8)
Flow Rate 1.0 mL/min
Temp 35°C (Do not exceed 50°C to prevent on-column degradation)
Detection Refractive Index (RI) or ELSD (Evaporative Light Scattering)
Injection 10 µL

Expected Retention Order:

  • Glucose / Galactose (elute earlier in HILIC mode due to smaller size/polarity differences).

  • Melibiose (elutes later).

System Suitability Requirement:

  • Resolution (

    
    ) between Glucose and Melibiose must be > 2.0.
    
  • Tailing factor for Melibiose should be < 1.5.

Module 5: Storage Decision Matrix

Use this workflow to determine the optimal storage for your specific application.

Storage_Workflow Input Incoming Melibiose Usage Usage Type? Input->Usage LongTerm Long-Term Stock Usage->LongTerm Daily Daily Use Solution Usage->Daily Formulation Drug Formulation Usage->Formulation Action_Stock Store Solid @ 2-8°C + Desiccant Tightly Sealed LongTerm->Action_Stock Action_Daily Make Fresh Weekly Filter Sterilize (0.22µm) Store @ 4°C Avoid Autoclaving Daily->Action_Daily Action_Form Avoid Amine Buffers (No Tris/Glycine) Use Phosphate/Histidine Lyophilize if possible Formulation->Action_Form

Figure 2: Operational workflow for Melibiose storage and handling.

References

  • PubChem. (n.d.). Melibiose Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Lipiäinen, T., et al. (2018).[3] Comparison of melibiose and trehalose as stabilising excipients for spray-dried β-galactosidase formulations. International Journal of Pharmaceutics. Retrieved from [Link]

  • Heljo, P., et al. (2013). Stability of rituximab in freeze-dried formulations containing trehalose or melibiose under different relative humidity atmospheres. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Martinez-Monteagudo, S.I., et al. (2017).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of an HPLC Method for Melibiose Quantification

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of melibiose. Designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of melibiose. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist, offering in-depth rationale for experimental choices, a comparative analysis of alternative technologies, and detailed protocols grounded in authoritative regulatory guidelines.

Introduction: The Critical Need for Accurate Melibiose Quantification

Melibiose, a disaccharide composed of galactose and glucose, is a key analyte in various fields. In the biopharmaceutical industry, it is often used as a stabilizer in protein formulations and is a critical process-related impurity in the production of certain biotherapeutics derived from host cells like E. coli. Its accurate quantification is therefore essential for ensuring product quality, stability, and regulatory compliance. While several analytical techniques exist, HPLC with Refractive Index Detection (RID) remains a robust and widely adopted method. However, its implementation in a regulated environment necessitates a thorough validation to ensure the generated data is reliable and fit for its intended purpose.

This guide will walk you through the complete validation process, adhering to the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).

The HPLC-RID Method: A Mechanistic Overview

The chosen method employs an aminopropyl-bonded silica column, which is well-suited for the separation of polar compounds like sugars. The separation is typically achieved through a combination of normal-phase and weak anion-exchange mechanisms. The mobile phase, a mixture of acetonitrile and water, allows for the effective elution and separation of melibiose from other sugars or matrix components.

Detection is achieved using a Refractive Index Detector (RID), a universal detector that measures the difference in the refractive index between the mobile phase and the eluting analyte. While this provides broad applicability, it is sensitive to fluctuations in temperature and mobile phase composition, necessitating a stable system and a well-validated method.

A Comparative Landscape of Melibiose Quantification Techniques

While HPLC-RID is a workhorse for melibiose analysis, other methods offer distinct advantages and disadvantages. The choice of method should be guided by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.

Method Principle Advantages Disadvantages Typical Application
HPLC-RID Chromatographic separation followed by universal detection based on refractive index.Robust, reliable, relatively inexpensive, and does not require chromophores.Lower sensitivity compared to other detectors, sensitive to temperature and flow rate changes, not compatible with gradient elution.Routine quality control, quantification of high-concentration samples.
HPLC-ELSD Chromatographic separation followed by detection based on light scattering from nebulized and evaporated analyte particles.More sensitive than RID, compatible with gradient elution, not dependent on analyte's optical properties.Non-linear response can complicate quantification, requires volatile mobile phases.Analysis of a wide range of carbohydrates, including in complex matrices.
Gas Chromatography (GC-FID/MS) Separation of volatile derivatives of the sugar in the gas phase.High sensitivity and specificity, especially when coupled with Mass Spectrometry (MS).Requires derivatization, which is time-consuming and can introduce variability. High instrument cost.Structural elucidation, quantification of trace levels.
Enzymatic Assays Specific enzymes (e.g., α-galactosidase) are used to break down melibiose, and the product is measured.High specificity, can be adapted for high-throughput formats.Can be expensive, susceptible to interference from other compounds affecting the enzyme.Rapid screening, process monitoring.

Comprehensive Protocol for HPLC Method Validation

This section details the experimental protocols for validating an HPLC-RID method for melibiose quantification. The validation process is a systematic study that confirms the method is suitable for its intended purpose.

The Validation Workflow

The validation process follows a logical sequence, where the successful completion of one stage often provides data for the next.

G cluster_0 Phase 1: System Suitability & Specificity cluster_1 Phase 2: Core Performance Metrics cluster_2 Phase 3: Method Limits & Robustness A System Suitability Testing (SST) B Specificity / Selectivity A->B Ensures system is performing correctly C Linearity & Range B->C D Accuracy (Recovery) C->D Defines concentration range F Limit of Detection (LOD) C->F Calculated from linearity slope E Precision (Repeatability & Intermediate) D->E Verifies trueness over range H Robustness E->H Method must be precise before testing robustness G Limit of Quantification (LOQ) F->G LOQ is typically > LOD G->H Defines lower operational limit I Validated Method H->I G Specificity Specificity Accuracy Accuracy Specificity->Accuracy Ensures measurement is only of analyte Linearity Linearity Range Range Linearity->Range Defines LOD LOD Linearity->LOD Informs calculation LOQ LOQ Linearity->LOQ Informs calculation Range->Accuracy Tested over Precision Precision Range->Precision Tested within Robustness Robustness Precision->Robustness A prerequisite for LOQ->Accuracy Must be accurate LOQ->Precision Must be precise

Caption: Relationship between validation parameters.

Conclusion

The validation of an HPLC method for melibiose quantification is a rigorous but essential process for ensuring data integrity in research and regulated environments. By systematically evaluating specificity, linearity, accuracy, precision, detection limits, and robustness, laboratories can establish a high degree of confidence in their analytical results. This validated method serves as a reliable tool for quality control, stability testing, and impurity profiling, ultimately contributing to the development of safe and effective products.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2016). European Pharmacopoeia, Chapter 2.2.
  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Agilent Technologies. A Guide to HPLC and LC-MS Method Validation. [Link]

Comparative

A Senior Application Scientist's Guide to the Comparative Analysis of Alpha-Galactosidases for Melibiose Hydrolysis

For researchers and professionals in drug development and biotechnology, the efficient enzymatic hydrolysis of melibiose is a critical consideration in various applications, from the production of pharmaceuticals to the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and biotechnology, the efficient enzymatic hydrolysis of melibiose is a critical consideration in various applications, from the production of pharmaceuticals to the improvement of food and feed products. The choice of alpha-galactosidase, the enzyme responsible for this hydrolysis, can significantly impact process efficiency, yield, and cost-effectiveness. This guide provides a comprehensive comparative analysis of alpha-galactosidases from various microbial sources, offering insights into their performance for melibiose hydrolysis. Beyond a simple cataloging of enzymes, this document outlines the causality behind experimental choices and provides standardized protocols to empower researchers to conduct their own validated comparisons.

The Significance of Melibiose Hydrolysis and the Role of Alpha-Galactosidase

Melibiose, a disaccharide composed of galactose and glucose linked by an α-1,6 glycosidic bond, is found in various plant-based materials.[1] Its presence can be problematic in certain industrial processes. For instance, in the sugar beet industry, melibiose (a component of the trisaccharide raffinose) can interfere with sucrose crystallization.[2] In the food and feed industry, the inability of monogastric animals to digest melibiose and other alpha-galacto-oligosaccharides can lead to flatulence and reduced nutritional value.[2][3]

Alpha-galactosidase (α-D-galactoside galactohydrolase; EC 3.2.1.22), also known as melibiase, is the enzyme that catalyzes the hydrolysis of the terminal α-1,6-linked galactose residues from oligosaccharides like melibiose and raffinose.[2][3][4] By breaking down melibiose into its constituent monosaccharides, galactose and glucose, alpha-galactosidase plays a crucial role in overcoming the challenges associated with its presence. The selection of an appropriate alpha-galactosidase is paramount and depends on factors such as its specific activity towards melibiose, kinetic properties, and stability under process-relevant conditions like pH and temperature.

Comparative Overview of Microbial Alpha-Galactosidases

Microorganisms, including fungi, bacteria, and yeast, are the primary sources of commercially relevant alpha-galactosidases due to their high yields and the relative ease of production.[5][6] These enzymes exhibit a wide range of biochemical and kinetic properties, making a comparative analysis essential for selecting the optimal catalyst for a specific application.

Fungal Alpha-Galactosidases: The Workhorses of the Industry

Fungi, particularly from the genera Aspergillus and Penicillium, are prolific producers of extracellular alpha-galactosidases that are generally active and stable in acidic conditions.[4][7] This characteristic is advantageous in many food processing applications where acidic pH is common.

For instance, an alpha-galactosidase from a novel Aspergillus sp. D-23 strain demonstrated an optimal pH of 5.0 and a high optimal temperature of 65°C.[4][7] The enzyme from Aspergillus niger also shows peak activity in the acidic range.[8] While often exhibiting high stability, the affinity of fungal alpha-galactosidases for melibiose can vary.

Bacterial Alpha-Galactosidases: A Diverse Toolkit

Bacteria offer a diverse array of alpha-galactosidases with a broader range of optimal pH and temperature profiles compared to their fungal counterparts. This diversity allows for the selection of enzymes tailored to specific, and sometimes non-acidic, process conditions.

An example is the thermostable alpha-galactosidase from Anoxybacillus vitaminiphilus WMF1, which has an optimal pH of 7.5 and an optimal temperature of 60°C, making it suitable for applications requiring neutral to slightly alkaline conditions and elevated temperatures.[9] In contrast, the enzyme from Bacillus megaterium exhibits optimal activity at pH 6.8 and 37°C.[10] The kinetic parameters of bacterial enzymes also show significant variation. For example, the alpha-galactosidase from Bacillus megaterium has a reported K(_m) of 12.1 mM for melibiose, while an enzyme from another source, MelA, has a K(_m) of 10 mM for the same substrate.[10][11]

Yeast Alpha-Galactosidases: Specialized Players

Yeasts, such as Saccharomyces carlsbergensis (now known as Saccharomyces pastorianus), are another source of alpha-galactosidases.[1] These enzymes are often utilized in brewing, where they can hydrolyze melibiose present in the wort.

Quantitative Comparison of Alpha-Galactosidase Performance

A direct comparison of alpha-galactosidases from different sources is most informative when key performance parameters are evaluated under standardized conditions. The following table summarizes available data for melibiose hydrolysis from various microbial sources. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions. Therefore, this table serves as a guide, and for a definitive selection, a side-by-side experimental evaluation is recommended.

Enzyme SourceOrganism TypeOptimal pHOptimal Temperature (°C)K(_m) for Melibiose (mM)Reference(s)
Aspergillus sp. D-23Fungus5.0650.983 (for p-NPG)[4][7]
Aspergillus nigerFungus4.655Not specified[8]
Humicola sp.Fungus5.0Not specifiedNot specified[8]
Anoxybacillus vitaminiphilus WMF1Bacterium7.560Not specified[9]
Bacillus megateriumBacterium6.83712.1[10]
MelABacterium8.05510[11]
Saccharomyces carlsbergensisYeastNot specifiedNot specifiedNot specified

Note: The K(_m) value for Aspergillus sp. D-23 is for the artificial substrate p-nitrophenyl-α-D-galactopyranoside (p-NPG) and may not directly reflect its affinity for melibiose.

Experimental Design for a Validated Comparative Analysis

To overcome the limitations of comparing data from disparate sources, a standardized experimental workflow is essential. The following protocols are designed to provide a robust framework for the comparative analysis of different alpha-galactosidases for melibiose hydrolysis.

The Causality Behind Experimental Choices

The selection of assays and conditions is critical for obtaining meaningful and comparable data. The use of a synthetic substrate like p-nitrophenyl-α-D-galactopyranoside (p-NPG) allows for a convenient and high-throughput initial screening of enzyme activity. However, to assess the true performance for the target application, it is imperative to use the natural substrate, melibiose. The determination of kinetic parameters, Michaelis constant (K(m)) and maximum velocity (V({max})), provides fundamental insights into the enzyme's affinity for the substrate and its catalytic efficiency.

Experimental_Workflow cluster_prep Enzyme Preparation cluster_assays Enzymatic Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Enzyme_Source Source Alpha-Galactosidases (e.g., commercial preparations, in-house expressions) Protein_Quant Determine Protein Concentration (e.g., Bradford assay) Enzyme_Source->Protein_Quant Activity_Assay Enzyme Activity Assay (Melibiose as substrate) Protein_Quant->Activity_Assay Standardized Enzyme Concentration Kinetic_Assay Kinetic Parameter Determination (Varying melibiose concentrations) Activity_Assay->Kinetic_Assay pH_Opt Determine Optimal pH Activity_Assay->pH_Opt Temp_Opt Determine Optimal Temperature Activity_Assay->Temp_Opt Hydrolysis_Quant Quantify Hydrolysis Products (Glucose and Galactose via HPLC or DNSA) Kinetic_Assay->Hydrolysis_Quant Data_Comp Comparative Analysis of - Specific Activity - Kinetic Parameters - pH and Temperature Profiles pH_Opt->Data_Comp Temp_Opt->Data_Comp Kinetic_Calc Calculate Km and Vmax (e.g., Michaelis-Menten plot) Hydrolysis_Quant->Kinetic_Calc Kinetic_Calc->Data_Comp Conclusion Select Optimal Alpha-Galactosidase for the specific application Data_Comp->Conclusion

Detailed Experimental Protocols

This protocol determines the specific activity of the enzyme preparation using melibiose as the substrate.

Materials:

  • Alpha-galactosidase enzyme solutions of known protein concentration.

  • Melibiose solution (e.g., 50 mM in a suitable buffer).

  • Reaction buffer (e.g., 100 mM sodium acetate buffer, pH 5.0, or other buffers to test different pH values).

  • 3,5-Dinitrosalicylic acid (DNSA) reagent.

  • Glucose standard solutions.

  • Spectrophotometer.

Procedure:

  • Prepare reaction mixtures by combining the reaction buffer, melibiose solution, and enzyme solution in a microcentrifuge tube. A typical reaction volume is 1 mL. Include a no-enzyme control.

  • Incubate the reaction mixtures at the desired temperature (e.g., 50°C) for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding 1 mL of DNSA reagent.

  • Boil the samples for 5-10 minutes to allow for color development.

  • Cool the samples to room temperature and measure the absorbance at 540 nm.

  • Quantify the amount of reducing sugar (glucose) released using a glucose standard curve.

  • Calculate the specific activity in Units per milligram of protein (U/mg), where one Unit is defined as the amount of enzyme that liberates 1 µmol of glucose per minute under the specified conditions.

This protocol is designed to determine the Michaelis-Menten kinetic parameters for melibiose hydrolysis.

Materials:

  • Same as in Protocol 1, but with a range of melibiose concentrations (e.g., from 0.1 x K(_m) to 10 x K(_m), if a preliminary estimate of K(_m) is available; otherwise, a broad range from low to high mM concentrations should be tested).

Procedure:

  • Set up a series of reactions as described in Protocol 1, but vary the concentration of melibiose in each reaction.

  • Ensure that the enzyme concentration and reaction time are chosen so that the substrate consumption is less than 10% to maintain initial velocity conditions.

  • Measure the initial velocity (v₀) of the reaction for each melibiose concentration.

  • Plot the initial velocity (v₀) against the substrate concentration ([S]).

  • Determine the K(m) and V({max}) values by fitting the data to the Michaelis-Menten equation using non-linear regression software or by using a linearized plot such as the Lineweaver-Burk plot.

Michaelis_Menten_Reaction cluster_reaction Enzymatic Hydrolysis of Melibiose E Alpha-Galactosidase (E) S Melibiose (S) ES Enzyme-Substrate Complex (ES) P1 Galactose (P1) P2 Glucose (P2)

Data Presentation and Interpretation

For a clear and objective comparison, the experimental data should be presented in a structured format.

Table 2: Experimental Comparative Analysis of Alpha-Galactosidases for Melibiose Hydrolysis

ParameterAlpha-Galactosidase AAlpha-Galactosidase BAlpha-Galactosidase C
Source Organism
Optimal pH
Optimal Temperature (°C)
Specific Activity (U/mg)
K(m) (mM)
V({max}) (µmol/min/mg)
k({cat}) (s

)
k({cat})/K(_m) (s

mM

)

Interpreting the Data:

  • Specific Activity: A higher specific activity indicates a more active enzyme preparation on a per-mass basis.

  • K(_m): The Michaelis constant reflects the affinity of the enzyme for its substrate. A lower K(_m) value indicates a higher affinity.

  • V({max}) and k({cat}): The maximum reaction rate and the turnover number (k(_{cat})) represent the catalytic efficiency of the enzyme when saturated with the substrate.

  • k({cat})/K(_m): This catalytic efficiency constant is a crucial parameter for comparing the performance of different enzymes, especially at low substrate concentrations. A higher k({cat})/K(_m) value signifies a more efficient enzyme.

Conclusion and Future Perspectives

The selection of an alpha-galactosidase for melibiose hydrolysis is a multifaceted decision that requires a thorough understanding of the enzyme's properties and the specific requirements of the application. While fungal alpha-galactosidases are well-suited for acidic environments, the diversity of bacterial enzymes offers solutions for a broader range of pH and temperature conditions.

This guide provides a framework for a systematic and validated comparative analysis. By employing standardized protocols and focusing on key performance indicators such as specific activity and kinetic parameters, researchers can make informed decisions to optimize their processes. The continued exploration of microbial diversity, coupled with protein engineering and heterologous expression, promises to deliver novel alpha-galactosidases with enhanced properties, further expanding their utility in various biotechnological and pharmaceutical applications.[2][6]

References

  • Microbial production and biotechnological applications of α-galactosidase. PubMed. [Link]

  • REVIEWS. Mikrobiolohichnyi Zhurnal. [Link]

  • High Molecular Weight α-Galactosidase from the Novel Strain Aspergillus sp. D-23 and Its Hydrolysis Performance. PSE Community.org. [Link]

  • Biotechnological potential of microbial α-galactosidases. ResearchGate. [Link]

  • High Molecular Weight α-Galactosidase from the Novel Strain Aspergillus sp. D-23 and Its Hydrolysis Performance. MDPI. [Link]

  • Biotica Research Today 2022 Vol 4:9. Biotica Research Today. [Link]

  • Identification and Characterization of a Thermostable GH36 α-Galactosidase from Anoxybacillus vitaminiphilus WMF1 and Its Application in Synthesizing Isofloridoside by Reverse Hydrolysis. PMC. [Link]

  • Kinetic parameters of reactions catalyzed by -galactosidase Substrate K... ResearchGate. [Link]

  • alpha-Galactosidase (melibiase) from Saccharomyces carlsbergensis: structrual and kinetic properties. PubMed. [Link]

  • Results comparison between the 2 analytical methods. ResearchGate. [Link]

  • Comparative study of new alpha-galactosidases in transglycosylation reactions. PubMed. [Link]

  • Effect of pH (A) and temperature (B) on the activity of αgalactosidase... ResearchGate. [Link]

  • Melibiose is hydrolyzed exocellularly by an inducible exo-alpha-galactosidase in Azotobacter vinelandii. PubMed. [Link]

  • Characterization of a novel GH36 α-galactosidase from Bacillus megaterium and its application in degradation of raffinose family oligosaccharides | Request PDF. ResearchGate. [Link]

  • Galactosidase activity of purified MelA with different substrates a. ResearchGate. [Link]

  • Melibiose is hydrolyzed exocellularly by an inducible exo-alpha-galactosidase in Azotobacter vinelandii. PMC. [Link]

  • Melibiose. Wikipedia. [Link]

  • STUDY OF PH AND TEMPERATURE ON THE ACTIVITY OF BETA GALACTOSIDASE ENZYME FROM FUNGI. JETIR.org. [Link]

  • Biotechnological potential of microbial α-galactosidases. PubMed. [Link]

Sources

Validation

A Guide to the Structural Nuances of 1,6-Linked Disaccharides: Melibiose vs. Gentiobiose

For researchers in glycobiology and drug development, the precise architecture of a carbohydrate can dictate its biological function, from molecular recognition to metabolic fate. Seemingly minor variations in stereochem...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in glycobiology and drug development, the precise architecture of a carbohydrate can dictate its biological function, from molecular recognition to metabolic fate. Seemingly minor variations in stereochemistry or constituent units can lead to profoundly different interactions with enzymes and receptors. This guide provides an in-depth structural comparison of two important disaccharides: 6-O-α-D-Galactopyranosyl-D-glucose, commonly known as melibiose, and gentiobiose. While both share a 1,6-glycosidic linkage, their fundamental differences in monosaccharide composition and anomeric configuration underscore the principle of structural specificity in carbohydrate chemistry.

Foundational Profiles of Melibiose and Gentiobiose

Both melibiose and gentiobiose are reducing disaccharides with the same molecular formula (C₁₂H₂₂O₁₁) and molecular weight (342.30 g/mol ).[1][2] However, their constituent monomers and the geometry of the bond connecting them are distinct, giving rise to unique chemical and biological identities.

Melibiose: The Galactose-Glucose Dimer

Melibiose is composed of a D-galactose unit linked to a D-glucose unit.[2][3] The defining feature is the α-1,6-glycosidic bond , where the anomeric carbon (C1) of galactose is linked to the hydroxyl group on the sixth carbon (C6) of glucose.[4][5] This "alpha" designation indicates that the bond projects axially from the galactose ring.

It is naturally derived from the enzymatic hydrolysis of the trisaccharide raffinose, a process that removes a fructose unit.[2][4][6] As a reducing sugar, the glucose moiety in melibiose has a free anomeric carbon, allowing it to exist in equilibrium with its open-chain aldehyde form and exhibit mutarotation in solution.[2]

Gentiobiose: The Glucose-Glucose Dimer

Gentiobiose is a homodimer composed of two D-glucose molecules.[1][7] The linkage is a β-1,6-glycosidic bond , connecting the anomeric carbon (C1) of one glucose unit to the C6 hydroxyl group of the second.[8][9][10] The "beta" configuration means this bond projects equatorially from the first glucose ring.

This disaccharide occurs naturally in plants like gentian and is a component of crocin, the compound responsible for the color of saffron.[1][7] Like melibiose, gentiobiose is a reducing sugar because the second glucose unit retains a free hemiacetal group.[1][8]

Head-to-Head Structural Comparison

The primary distinctions between melibiose and gentiobiose lie in (1) the identity of the non-reducing monosaccharide and (2) the stereochemistry of the glycosidic bond. These differences are summarized below.

Feature6-O-α-D-Galactopyranosyl-D-glucose (Melibiose)Gentiobiose
Monosaccharide Unit 1 (Non-reducing) α-D-Galactoseβ-D-Glucose
Monosaccharide Unit 2 (Reducing) D-GlucoseD-Glucose
Glycosidic Linkage α-1,6[2][4]β-1,6[1][8]
Key Structural Difference Heterodimer; Galactose is a C4 epimer of glucose.Homodimer of glucose.
Anomeric Configuration Alpha (α)Beta (β)
Reducing Sugar Yes[2]Yes[8][9]
Natural Sources (Examples) Product of raffinose hydrolysis[4][6]Saffron, gentian root[1][11]
Melting Point ~84–85°C[2][12]~190–195°C[1][7]

The most critical distinction is twofold. First, melibiose contains galactose, which differs from glucose only in the orientation of the hydroxyl group at the C4 position (an axial -OH in galactose vs. an equatorial -OH in glucose). This epimeric difference is sufficient to alter receptor binding and enzymatic processing. Second, the anomeric configuration—alpha in melibiose versus beta in gentiobiose—changes the overall three-dimensional shape of the molecule, influencing how it presents itself to its biological targets.

Visualizing the Structural Divergence

The Haworth projections below illustrate the key structural differences between the two disaccharides, highlighting the constituent units and the orientation of the glycosidic bond.

Disaccharide_Comparison cluster_melibiose 6-O-α-D-Galactopyranosyl-D-glucose (Melibiose) cluster_gentiobiose Gentiobiose melibiose caption_m α-1,6 linkage between Galactose and Glucose. gentiobiose caption_g β-1,6 linkage between two Glucose units.

Caption: Molecular structures of Melibiose and Gentiobiose.

Experimental Protocols for Differentiation

Distinguishing between these two isomers requires techniques sensitive to stereochemistry and monomeric composition. The choice of method is driven by the need to unequivocally identify both the monosaccharide units and the anomeric configuration of the linkage.

Enzymatic Hydrolysis with Glycosidases

Expertise & Causality: This method leverages the high specificity of enzymes. Glycosidases are proteins evolved to recognize and cleave glycosidic bonds with specific anomeric configurations and adjacent sugar residues. This makes enzymatic digestion a definitive and trusted method for linkage analysis. α-galactosidase specifically targets α-galactosyl linkages, while β-glucosidase targets β-glucosyl linkages.[4][9] Their mutually exclusive activity provides a clear diagnostic outcome.

Protocol:

  • Sample Preparation: Prepare three sets of aqueous solutions (e.g., in a suitable buffer like sodium phosphate at optimal pH for the enzymes): (a) the unknown disaccharide, (b) melibiose standard, and (c) gentiobiose standard.

  • Enzymatic Digestion:

    • To one aliquot of each of the three solutions, add α-galactosidase.

    • To a second aliquot of each, add β-glucosidase.

    • Incubate all samples at the optimal temperature (typically 37°C) for a sufficient duration (e.g., 1-2 hours) to ensure complete hydrolysis.

  • Reaction Quenching: Stop the reaction by heat inactivation (e.g., boiling for 5 minutes).

  • Product Analysis: Analyze the resulting monosaccharides using a suitable chromatographic method, such as Thin Layer Chromatography (TLC) or High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

  • Interpretation:

    • If the unknown is cleaved by α-galactosidase (producing galactose and glucose), it is identified as melibiose .[6]

    • If the unknown is cleaved by β-glucosidase (producing only glucose), it is identified as gentiobiose .

    • The standards serve as positive and negative controls to validate enzyme activity and specificity.

Caption: Workflow for disaccharide identification via enzymatic hydrolysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is a powerful, non-destructive technique that provides detailed structural information at the atomic level. For carbohydrates, the chemical shift and coupling constant of the anomeric proton (H1) are highly diagnostic of the glycosidic bond's stereochemistry. An α-anomer has a distinct anomeric proton signal compared to a β-anomer, providing a direct and authoritative method for structural confirmation.

Protocol:

  • Sample Preparation: Dissolve a pure sample (5-10 mg) of the disaccharide in deuterium oxide (D₂O). D₂O is used as the solvent to avoid a large interfering signal from water protons.

  • Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • Locate the anomeric proton (H1) signal for the non-reducing sugar unit. This signal is typically found downfield (between 4.5 and 5.5 ppm) and appears as a doublet.

    • For Melibiose (α-1,6): The anomeric proton of the galactose unit will appear at a characteristic chemical shift (typically ~4.9-5.2 ppm) with a small coupling constant (³J(H1,H2) ≈ 3-4 Hz). This small J-value is indicative of a cis relationship between H1 and H2, confirming the α-configuration.

    • For Gentiobiose (β-1,6): The anomeric proton of the non-reducing glucose unit will resonate at a different chemical shift (typically ~4.4-4.6 ppm) with a large coupling constant (³J(H1,H2) ≈ 7-8 Hz). This large J-value reflects a trans relationship between H1 and H2, confirming the β-configuration.

  • Validation: 2D NMR experiments, such as COSY and HSQC, can be used to assign all proton and carbon signals unambiguously and confirm the 1,6-linkage position.

Conclusion

While 6-O-α-D-Galactopyranosyl-D-glucose (melibiose) and gentiobiose are both 1,6-linked disaccharide isomers, their structures are fundamentally distinct. Melibiose is a heterodimer of galactose and glucose with an α-linkage, whereas gentiobiose is a homodimer of glucose with a β-linkage. These differences in monomeric composition and anomeric stereochemistry dictate their three-dimensional structures and, consequently, their interactions within biological systems. For researchers in drug development and glycobiology, the ability to distinguish between such closely related structures using precise analytical techniques like enzymatic hydrolysis and NMR spectroscopy is paramount to understanding and harnessing their specific functions.

References

  • CliniSciences. (n.d.). Gentiobiose.
  • Pearson. (2024, September 12). Gentiobiose is found in saffron.b. Is gentiobiose a reducing. Timberlake 13th Edition Ch 13 Problem 77b.
  • Wikipedia. (n.d.). Melibiose.
  • CliniSciences. (n.d.). Melibiose.
  • Yeast Metabolome Database. (n.d.). Melibiose (YMDB00895).
  • Natural Micron Pharm Tech. (2025, September 3). Gentiobiose Cas 554-91-6 Supplier.
  • Homework.Study.com. (n.d.). Gentiobiose is a rare disaccharide found in saffron and gentian.
  • IUCr Journals. (1980, March). The structure of gentiobiose. Acta Crystallographica Section B, 36(3), 650-654.
  • MedKoo Biosciences. (n.d.). Melibiose | CAS#585-99-9 | disaccharide.
  • Glycodepot. (n.d.). β-Gentiobiose.
  • Wikipedia. (n.d.). Gentiobiose.
  • Inxight Drugs. (n.d.). GENTIOBIOSE.
  • DrugFuture. (n.d.). Melibiose.
  • ECMDB. (2015, September 13). Melibiose (ECMDB00048) (M2MDB000015).
  • National Center for Biotechnology Information. (n.d.). Melibiose | C12H22O11 | CID 440658. PubChem.
  • National Center for Biotechnology Information. (n.d.). Gentiobiose | C12H22O11 | CID 20056559. PubChem.
  • Saccharomyces Genome D
  • Chemsynlab. (n.d.). 585-99-9,D-Melibiose, 6-O-α-D-Galactopyranosyl-D-glucose.
  • National Center for Biotechnology Information. (n.d.). 6-O-Alpha-D-Galactopyranosyl-Alpha-D-Glucopyranose | C12H22O11 | CID 6602503. PubChem.
  • National Center for Biotechnology Information. (n.d.). 6-O-|A-D-Galactopyranosyl-D-glucose | C12H22O11 | CID 644112. PubChem.
  • PMC. (2020, September 25). Gentiobiose and cellobiose content in fresh and fermenting cucumbers and utilization of such disaccharides by lactic acid bacteria in fermented cucumber juice medium.
  • Echemi. (n.d.).
  • ResearchGate. (n.d.). Figure 3. Structure of D-Glucose, 6-O-α-Dgalactopyranosyl present in....
  • National Center for Biotechnology Information. (n.d.). D-Glucose, 6-O-a-D-galactopyranosyl- | C12H24O12 | CID 68879014. PubChem.
  • ResearchGate. (2025, August 10).
  • PubMed. (2020, March 15).
  • HELDA. (n.d.).
  • Taylor & Francis. (n.d.). Melibiose – Knowledge and References.

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Safety & Regulatory Compliance

Safety

Operational Guide: Handling &amp; Safety Protocol for 6-O-alpha-D-Galactopyranosyl-D-glucose (Melibiose)

Executive Summary Chemical Name: 6-O-α-D-Galactopyranosyl-D-glucose (Common: Melibiose)[1][2] CAS Number: 585-99-9[1][3][4] Primary Application: Culture media supplementation, biochemical assays, lac operon induction stu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary
  • Chemical Name: 6-O-α-D-Galactopyranosyl-D-glucose (Common: Melibiose)[1][2]

  • CAS Number: 585-99-9[1][3][4]

  • Primary Application: Culture media supplementation, biochemical assays, lac operon induction studies.

  • Hazard Profile: Low (GHS Unclassified). The primary operational risks are sample contamination (biological) and hygroscopicity (physical), rather than acute toxicity to the operator.

Part 1: Hazard Identification & Risk Assessment

As a Senior Application Scientist, it is critical to distinguish between toxicity and operational risk. Melibiose is a reducing disaccharide. While it lacks the acute toxicity of hazardous reagents, "safe" does not imply "casual."

The Two-Fold Risk Model:

  • Operator Safety (Nuisance & Sensitization):

    • Inhalation: High concentrations of fine carbohydrate dust can cause mechanical irritation to the upper respiratory tract (nuisance dust).

    • Sensitization: While rare, repeated exposure to biological derivatives can trigger mild allergic responses in hypersensitive individuals.

  • Sample Integrity (The Silent Risk):

    • Enzymatic Degradation: Human skin carries RNases, DNases, and proteases. Direct contact degrades the biological utility of the sugar in sensitive assays.

    • Hygroscopicity: Melibiose is hygroscopic. Exposure to ambient humidity alters the effective mass, leading to inaccurate molarity calculations in stock solutions.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not default to generic "safety gear." Select PPE based on the volume and state of the material.

Table 1: PPE Specification by Operational Scale
ComponentStandard Benchwork (<100g)Bulk Handling / Milling (>100g or Aerosolizing)Scientific Rationale
Hand Protection Nitrile Gloves (Min 0.11mm thickness)Double-Glove Nitrile (Long cuff)Latex proteins can contaminate biological assays. Nitrile provides an inert barrier against skin oils and enzymes.
Eye Protection Safety Glasses (Side shields)Chemical Goggles (Indirect vent)Sugars are hydrophilic; dust contact with the eye draws moisture, causing immediate, gritty irritation.
Respiratory Not Required (in well-ventilated area)N95 / P2 Respirator Prevents inhalation of fine carbohydrate particulates which can act as a lung irritant over time.
Body Defense Lab Coat (Cotton/Poly blend)Lab Coat + Tyvek Sleeves Prevents "sugar stickiness" on skin/clothing which attracts bacteria and contaminants later.
Part 3: Decision Logic & Workflow Visualization
Figure 1: PPE Selection Decision Tree

Caption: Logic flow for determining necessary PPE based on experimental conditions and sample state.

PPE_Decision_Tree Start Start: Handling Melibiose State_Check Is the material Solid or Solution? Start->State_Check Solid_Branch Solid (Powder) State_Check->Solid_Branch Solution_Branch Aqueous Solution State_Check->Solution_Branch Dust_Check Is visible dust generated? Solid_Branch->Dust_Check Basic_PPE PROTOCOL A: Basic PPE (Coat, Glasses, Nitrile Gloves) Solution_Branch->Basic_PPE Low Risk Dust_Check->Basic_PPE No (Granular) Enhanced_PPE PROTOCOL B: Enhanced PPE (Add N95 Mask + Goggles) Dust_Check->Enhanced_PPE Yes (Fine Powder)

Part 4: Operational Handling Protocol

This protocol ensures stoichiometric accuracy and sterility .

Step 1: Environmental Control
  • Requirement: Humidity < 50%.

  • Why: Melibiose absorbs atmospheric water. If the powder clumps, your weight-to-molar calculations will be incorrect due to undefined water mass.

  • Action: Allow the reagent container to equilibrate to room temperature before opening to prevent condensation.

Step 2: Weighing (The Static Challenge)

Dry carbohydrate powders often carry static charges, causing particles to "jump" or cling to spatulas.

  • Tool: Use an anti-static weighing boat or a polonium static eliminator gun if available.

  • Technique: Do not pour. Use a clean, ethanol-wiped spatula. Close the stock container immediately after aliquot removal.

Step 3: Solubilization & Sterilization

Melibiose is heat-labile (sensitive to caramelization/degradation at high autoclave temperatures in the presence of phosphates or amino acids).

  • Solvent: Dissolve in 18.2 MΩ·cm (Milli-Q) water.

  • Sterilization Method: Cold Filtration is mandatory for cell culture applications.

    • Use a 0.22 µm PES (Polyethersulfone) membrane.

    • Note: PES is preferred over Nylon for sugars to minimize protein/sugar binding.

Figure 2: Solubilization Workflow

Caption: Step-by-step process from dry powder to sterile stock solution, emphasizing critical control points.

Handling_Workflow Stock Dry Stock (Desiccated) Weigh Weighing (Anti-Static) Stock->Weigh Minimize Exposure Dissolve Solubilization (Milli-Q Water) Weigh->Dissolve Vortex Mildly Filter Sterilization (0.22µm PES Filter) Dissolve->Filter Do NOT Autoclave Storage Storage (-20°C Aliquots) Filter->Storage Freeze/Thaw Avoidance

[1]

Part 5: Disposal & Spill Management

Although non-toxic, improper disposal can violate environmental regulations regarding Biological Oxygen Demand (BOD).

  • Solid Spills:

    • Do not use wet cloths initially. Water makes sugar sticky and difficult to remove.

    • Protocol: Sweep/brush dry powder into a dustpan. Dispose of in general solid waste.[5][6] Wipe the residue with a damp paper towel followed by 70% ethanol.

  • Disposal:

    • Small Quantities (<500g): Can typically be flushed down the sanitary sewer with copious amounts of water (100:1 dilution) to prevent pipe clogging and bacterial bloom in traps.

    • Large Quantities: Dispose of as non-hazardous chemical waste (Label: "Non-Hazardous Carbohydrate") to comply with local BOD discharge limits.

References
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 440658, Melibiose. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[7] Hazard Communication Standard: Combustible Dust. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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